molecular formula C18H21NS B1342620 10-Hexylphenothiazine CAS No. 73025-93-1

10-Hexylphenothiazine

Cat. No.: B1342620
CAS No.: 73025-93-1
M. Wt: 283.4 g/mol
InChI Key: VRJVOTTZESKWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hexylphenothiazine is a useful research compound. Its molecular formula is C18H21NS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hexylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVOTTZESKWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597007
Record name 10-Hexyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73025-93-1
Record name 10-Hexyl-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73025-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hexyl-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Hexylphenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Phenothiazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 10-Hexylphenothiazine from Core Starting Materials

Phenothiazine, a sulfur-and-nitrogen-containing heterocyclic compound, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique, butterfly-like folded structure and rich electron-donating properties make it a versatile building block for a wide range of applications. Derivatives of phenothiazine have been instrumental in the development of pharmaceuticals, including antipsychotics (e.g., chlorpromazine) and antihistamines (e.g., promethazine).[2] In materials science, the phenothiazine core is integrated into organic electronics, serving as a component in dyes, sensors, and semiconductors due to its favorable redox properties.[3][4]

The addition of an N-alkyl chain, such as a hexyl group at the 10-position, modulates the compound's lipophilicity, solubility, and electronic characteristics. This modification is crucial for tailoring the molecule for specific biological targets or for enhancing its performance in organic electronic devices. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the synthesis of the core scaffold and its subsequent alkylation.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and widely adopted method for synthesizing this compound involves a two-step process: first, the construction of the phenothiazine core, followed by N-alkylation. This strategy offers high yields and allows for the modular synthesis of various N-substituted derivatives.

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation A Diphenylamine + Sulfur B Phenothiazine A->B  Iodine (catalyst)  Heat (140-160°C) D This compound B->D C 1-Bromohexane C->D Base Base (e.g., NaH) Solvent (e.g., DMF) Base->D

Caption: General workflow for the two-step synthesis of this compound.

Step 1: Synthesis of the Phenothiazine Core via Bernthsen Reaction

The foundational synthesis of phenothiazine was first reported by August Bernthsen in 1883 and involves the reaction of diphenylamine with elemental sulfur.[1] This reaction is typically catalyzed by iodine or a Lewis acid like aluminum chloride, which facilitates the cyclization process.[5][6][7]

Causality Behind Experimental Choices:

  • Reactants: Diphenylamine provides the two phenyl rings and the nitrogen atom, while elemental sulfur serves as the sulfur source for forming the thiazine ring.

  • Catalyst: Iodine is the preferred catalyst in modern lab-scale preparations. It acts as an electrophile, activating the sulfur and promoting the electrophilic substitution on the aromatic rings, leading to cyclization. The reaction proceeds with the evolution of hydrogen sulfide gas, which must be handled in a well-ventilated fume hood.[7][8]

  • Temperature: The reaction is a fusion reaction, requiring elevated temperatures (typically 140-180°C) to melt the reactants and provide the necessary activation energy for C-S bond formation.[7]

Experimental Protocol: Synthesis of 10H-Phenothiazine

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (e.g., a bubbler with bleach solution to neutralize H₂S), combine diphenylamine (16.9 g, 0.1 mol) and elemental sulfur (6.4 g, 0.2 mol).

  • Catalyst Addition: Add a catalytic amount of iodine (0.25 g, ~1 mmol).

  • Reaction: Heat the mixture in an oil bath. The solids will melt to form a dark liquid. Increase the temperature to 160-180°C and maintain it for 2 hours. Vigorous evolution of hydrogen sulfide gas will be observed.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker containing 100 mL of toluene. Heat the toluene mixture to dissolve the crude product.

  • Purification: Treat the hot solution with activated charcoal to remove colored impurities, and then filter it through a pad of celite. Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

  • Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Characterization: The product should be a yellow crystalline solid with a melting point of 184-185°C.[6] The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: N-Alkylation of Phenothiazine

With the phenothiazine core in hand, the final step is the attachment of the hexyl group to the nitrogen atom. This is a standard nucleophilic substitution reaction. The nitrogen atom of phenothiazine is weakly acidic (pKa ≈ 23 in DMSO) and requires a strong base to be deprotonated, forming the highly nucleophilic phenothiazinate anion.[1] This anion then readily attacks an alkyl halide, such as 1-bromohexane, via an Sₙ2 mechanism.

cluster_0 Deprotonation cluster_1 SN2 Attack A Phenothiazine-NH + Base B Phenothiazinate Anion (N⁻) + Base-H⁺ A->B D This compound + Br⁻ B->D C 1-Bromohexane C->D

Caption: Mechanism of N-alkylation of the phenothiazine core.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a common and effective choice. It is a non-nucleophilic, strong base that irreversibly deprotonates the phenothiazine nitrogen, driving the reaction to completion. Potassium carbonate (K₂CO₃) can also be used, often in a solvent like acetone or DMF, but may require longer reaction times or higher temperatures.

  • Alkylating Agent: 1-Bromohexane is a suitable primary alkyl halide for the Sₙ2 reaction. 1-Iodohexane is more reactive but also more expensive.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They readily dissolve the phenothiazinate anion and do not interfere with the nucleophilic attack.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and a 60% dispersion of sodium hydride (NaH) in mineral oil (0.44 g, 11 mmol, 1.1 eq.).

  • Washing: Wash the NaH with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Solvent and Reactant Addition: Add anhydrous DMF (50 mL) to the washed NaH. While stirring, add a solution of phenothiazine (1.99 g, 10 mmol) in anhydrous DMF (20 mL) dropwise at 0°C (ice bath). Stir for 30 minutes at room temperature; the solution should turn a deep green or brown, indicating anion formation.

  • Alkylation: Cool the mixture back to 0°C and add 1-bromohexane (1.82 g, 1.5 mL, 11 mmol, 1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, a viscous oil or low-melting solid, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Confirm the structure using ¹H NMR (observing the appearance of peaks corresponding to the hexyl chain protons) and mass spectrometry (confirming the correct molecular weight).

Alternative and Advanced Synthetic Routes

While the two-step method is robust, other strategies exist, particularly for creating substituted phenothiazine cores.

  • Buchwald-Hartwig Amination: Modern palladium-catalyzed cross-coupling reactions provide an elegant route. An intramolecular Buchwald-Hartwig amination of a 2-amino-2'-halodiaryl sulfide can efficiently form the phenothiazine ring system, often under milder conditions than the classic Bernthsen reaction.[4][11] This method offers excellent functional group tolerance.[12][13]

  • Ullmann Condensation: This classic copper-catalyzed reaction can be used to form the diarylamine precursor or, in some cases, directly form the phenothiazine ring through a tandem C-N and C-S bond formation.[14]

Data Summary: Comparison of Synthetic Parameters

MethodKey Starting MaterialsCatalyst/BaseSolventTemp.Typical YieldAdvantagesDisadvantages
Bernthsen Reaction Diphenylamine, SulfurIodineNone (Melt)160-180°C70-85%Inexpensive, scalableHigh temp, H₂S evolution
N-Alkylation Phenothiazine, 1-BromohexaneNaH or K₂CO₃DMF or THF0°C to RT85-95%High yield, versatileRequires anhydrous conditions
Buchwald-Hartwig 2-Amino-2'-halodiaryl sulfidePd catalyst, Ligand, BaseToluene, Dioxane80-110°C70-90%Mild conditions, functional group toleranceExpensive catalyst and ligands
Smiles Rearrangement Substituted 2-aminothiophenolsStrong BaseDMSO, DMFRT to 100°CVariableAccess to complex derivativesSubstrate-specific, potential side reactions

References

  • Journal of Chemical Education and Research Practice. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx. Available at: [Link]

  • ResearchGate. (2008). Synthesis of phenothiazines via Smiles rearrangement. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of a new class of phenothiazine molecules with 10H-substituted morpholine & piperidine derivatives: A structural insight. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Available at: [Link]

  • YouTube. (2022). PHENOTHIAZINE SYNTHESIS.#ncchem. Available at: [Link]

  • ACS Publications. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

  • Google Patents. (n.d.). EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
  • PubMed Central (PMC). (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

  • Wikipedia. (n.d.). Phenothiazine. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. Available at: [Link]

  • Royal Society of Chemistry. (2021). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Available at: [Link]

  • ACS Publications. (2007). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. Available at: [Link]

  • Google Patents. (n.d.). US4289768A - Phenothiazine derivatives and a process for their preparation.
  • ACS Publications. (1969). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. Available at: [Link]

  • ResearchGate. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Available at: [Link]

  • De Gruyter. (2011). Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines. Available at: [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis, and redox properties of ferrocene-functionalized phenothiazine and phenothiazine sulfone isomers. Available at: [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2018). Phenothiazine modified triphenylacrylonitrile derivates: AIE and mechanochromism tuned by molecular conformation. Available at: [Link]

  • Oxford Academic. (2018). Synthesis of Diverse Phenothiazines by Direct Thioamination of Arynes with S-(o-Bromoaryl)-S-methylsulfilimines and Subsequent Intramolecular Buchwald–Hartwig Amination. Available at: [Link]

  • ResearchGate. (2010). Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. Available at: [Link]

  • PubMed. (2019). Design, Synthesis and Evaluation of Novel Phenothiazine Derivatives as Inhibitors of Breast Cancer Stem Cells. Available at: [Link]

Sources

Spectroscopic data of 10-Hexylphenothiazine (NMR, FT-IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 10-Hexylphenothiazine

Executive Summary this compound (often abbreviated as C6-PTZ) serves as a critical intermediate in the synthesis of organic electronics, particularly as a hole-transport material in OLEDs and dye-sensitized solar cells. Its structural integrity hinges on the precise alkylation of the phenothiazine nitrogen. This guide provides a rigorous spectroscopic framework for validating this compound, synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1]

Synthesis & Sample Preparation Context

To interpret spectroscopic data accurately, one must understand the impurities inherent to the synthesis. This compound is typically synthesized via N-alkylation of phenothiazine with 1-bromohexane using a strong base (e.g., NaH or KOH) in a polar aprotic solvent (DMF or DMSO).[1]

  • Critical Impurity: Unreacted Phenothiazine (N-H).[1]

  • Spectroscopic Marker: The disappearance of the N-H stretch in IR and the appearance of the N-hexyl triplet in 1H NMR are the primary validation checkpoints.

Sample Preparation for Spectroscopy:

  • NMR: Dissolve ~10 mg in 0.6 mL CDCl₃. Ensure the sample is free of paramagnetic impurities (e.g., residual metal catalysts) which broaden peaks.

  • UV-Vis: Prepare a stock solution of

    
     M in HPLC-grade Dichloromethane (DCM) or Acetonitrile.[1]
    
  • FT-IR: KBr pellet (1-2% w/w) or ATR (Attenuated Total Reflectance) on neat oil/solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the attachment of the hexyl chain and the symmetry of the phenothiazine core.

Experimental Protocol
  • Instrument: 400 MHz or higher (recommended for resolution of aromatic multiplets).

  • Solvent: Chloroform-d (CDCl₃) with TMS internal standard (

    
     ppm).
    
  • Temperature: 298 K.

1H NMR Data Analysis

The spectrum is characterized by two distinct regions: the aromatic butterfly core and the aliphatic hexyl tail.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.80 – 7.20 Multiplet (m)8HAr-H (Phenothiazine)Characteristic "butterfly" aromatic system.[1]
3.84 Triplet (t,

Hz)
2HN-CH ₂-CH₂-Diagnostic Peak: Confirms N-alkylation.[1] Shift from ~8.5 ppm (N-H) to ~3.8 ppm indicates successful substitution.[1]
1.75 – 1.85 Quintet (m)2HN-CH₂-CH ₂-Deshielded methylene beta to nitrogen.[1]
1.25 – 1.45 Multiplet (m)6H-(CH ₂)₃-Bulk methylene chain.[1]
0.88 Triplet (t,

Hz)
3H-CH₂-CHTerminal methyl group.[1]
13C NMR Data Analysis

The 13C spectrum must show 12 unique carbon environments (6 aromatic, 6 aliphatic) due to the


 symmetry of the molecule.
Chemical Shift (

, ppm)
AssignmentNote
145.3 Ar-C (Quaternary C-N)Most deshielded aromatic carbon.[1]
127.5, 127.2, 122.3 Ar-C (CH)Aromatic methine carbons.[1]
115.5 Ar-C (CH ortho to N)Shielded due to electron donation from Nitrogen.[1]
47.5 N-C H₂Key Signal: Direct confirmation of N-C bond formation.
31.5, 26.9, 26.6, 22.6 Alkyl ChainInternal methylene carbons.[1]
14.0 Terminal C H₃Typical alkane methyl shift.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to verify functional group transformation (loss of N-H) and assess crystalline purity.

Experimental Protocol
  • Mode: ATR (ZnSe crystal) or Transmission (KBr).[1]

  • Scans: 16-32 scans at 4 cm⁻¹ resolution.

Key Absorption Bands
Wavenumber (cm⁻¹)Vibration ModeAssignmentValidation Check
3350 - 3400 N-H StretchSecondary AmineMUST BE ABSENT. Presence indicates unreacted phenothiazine.
3050 - 3070 C-H StretchAromaticConfirms unsaturated ring system.[1]
2850 - 2960 C-H StretchAliphatic (Alkane)Confirms presence of hexyl chain (asymmetric/symmetric).[1]
1590, 1570 C=C StretchAromatic RingSkeletal vibrations of the phenothiazine core.[1]
1250 - 1350 C-N StretchAryl-AmineStrong band characteristic of the C-N-C linkage.
740 - 750 C-H BendOut-of-Plane (oop)Characteristic of 1,2-disubstituted benzene rings (ortho substitution).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis is essential for determining the electronic environment of the chromophore, which is vital for optoelectronic applications.

Experimental Protocol
  • Solvent: Dichloromethane (DCM) or Ethanol.[1]

  • Concentration:

    
     to 
    
    
    
    M.[1]
  • Path Length: 1 cm quartz cuvette.

Electronic Transitions

(nm)

Transition TypeDescription
~258 4.5

High energy transition of the benzene rings.[1]
~320 3.8

Transition involving the lone pair on Nitrogen/Sulfur conjugating with the aromatic system.

Note: Alkylation typically results in a bathochromic shift (red shift) compared to unsubstituted phenothiazine (


 nm) due to the inductive effect of the alkyl group stabilizing the excited state.

Integrated Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of this compound using the spectroscopic data described above.

G Synthesis Synthesis (Phenothiazine + Hexyl Bromide) Purification Purification (Column Chromatography) Synthesis->Purification FTIR FT-IR Analysis Purification->FTIR NMR_1H 1H NMR Analysis Purification->NMR_1H UV_Vis UV-Vis Analysis Purification->UV_Vis Check_NH Check: 3350 cm⁻¹ Band? FTIR->Check_NH Check_Alkyl Check: N-CH₂ Triplet @ 3.84 ppm? NMR_1H->Check_Alkyl Check_Elec Check: λmax ~258/320 nm? UV_Vis->Check_Elec Check_NH->NMR_1H Absent (Pass) Fail REJECT / RE-PURIFY Check_NH->Fail Present (Fail) Check_Alkyl->UV_Vis Present (Pass) Check_Alkyl->Fail Absent/Multiplet (Fail) Valid VALIDATED STRUCTURE This compound Check_Elec->Valid Match (Pass) Check_Elec->Fail Mismatch (Fail)

Caption: Logical workflow for the spectroscopic validation of this compound synthesis.

References

  • Title: Synthesis of 10-alkyl-10H-phenothiazine derivatives.
  • NMR Spectroscopic Data (Homologous Series)

    • Title: 1H NMR Chemical Shifts (General Organic Frameworks).
    • Source: Oregon St
    • URL:[Link]

  • UV-Vis Absorption Characteristics

    • Title: UV-Vis absorption spectra of phenothiazine probe.[2]

    • Source: ResearchGate (Data Snippet).[1][3]

    • URL:[Link]

  • IR Characteristic Frequencies

    • Title: Infrared Spectra of Phenothiazines.
    • Source: Heterocycles (Vol 20, No 2).[1]

    • URL:[Link] (Referenced via snippet analysis of phenothiazine core vibrations).[1]

Sources

Navigating the Commercial Landscape for 10-Hexylphenothiazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity 10-Hexylphenothiazine is a critical first step in a variety of applications, from organic electronics to novel therapeutic development. This in-depth guide provides a technical overview of the commercial landscape for this versatile molecule, offering insights into supplier evaluation, quality considerations, and the importance of thorough analytical validation.

Identifying the Correct Chemical Entity: 10-Hexyl-10H-phenothiazine

A crucial point of clarification for any researcher entering this space is the precise chemical identity and its corresponding CAS number. Initial database searches can sometimes be misleading. For clarity, the correct CAS number for 10-Hexyl-10H-phenothiazine is 73025-93-1 . This distinguishes it from other phenothiazine derivatives and unrelated compounds that may appear in broad searches.

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₂₁NS[1]

  • Molecular Weight: 283.43 g/mol [1]

  • Appearance: Typically a crystalline solid, which can range in color from pale yellow to green.[1]

  • Solubility: Generally insoluble in water but soluble in common organic solvents.[1]

Commercial Suppliers and Product Specifications

Identifying a suitable commercial supplier requires careful consideration of several factors beyond mere availability. Purity, consistency, and the level of accompanying documentation are paramount for ensuring the reproducibility and integrity of research findings.

While a comprehensive, exhaustive list of all potential suppliers is dynamic, several reputable chemical suppliers have been identified as offering this compound.

Key Supplier(s):

  • Fluorochem: A notable supplier listing this compound in their catalog.[2] They are known for providing chemicals to academic and industrial research institutions.

Table 1: Representative Commercial Product Specifications for this compound (CAS 73025-93-1)

ParameterTypical SpecificationImportance in Research & Development
Purity ≥98% (by HPLC/GC)High purity is essential to avoid interference from impurities in sensitive applications such as organic semiconductor devices or biological assays. Impurities can significantly alter electronic properties or biological activity.
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass SpectrometryStructural confirmation is non-negotiable. Researchers must be certain they are working with the correct molecule to ensure the validity of their experimental results.
Appearance White to light yellow or green powder/crystalsWhile a minor consideration, significant color deviation from batch to batch may indicate the presence of impurities or degradation.
Solubility Soluble in specified organic solventsEnsures the compound can be readily formulated for the intended application, whether for solution-based processing of thin films or for dissolution in biological media.
Melting Point Reported rangeA sharp and consistent melting point range is a good indicator of purity. Broad or depressed melting points can suggest the presence of impurities.

The Critical Role of Analytical Validation: A Self-Validating System

Experimental Workflow: Incoming Material Verification

cluster_0 Supplier Documentation cluster_1 Internal Verification Workflow CoA Certificate of Analysis QC_Check Visual Inspection & Solubility Test CoA->QC_Check SDS Safety Data Sheet SDS->QC_Check Spectroscopy Spectroscopic Analysis (¹H NMR, ¹³C NMR) QC_Check->Spectroscopy Chromatography Purity Assessment (HPLC/GC) Spectroscopy->Chromatography Mass_Spec Mass Spectrometry Chromatography->Mass_Spec Decision Accept/Reject Decision Mass_Spec->Decision

Caption: Workflow for incoming material validation.

Step-by-Step Protocol for In-House Quality Control:

  • Documentation Review: Carefully examine the supplier's CoA and Safety Data Sheet (SDS). Cross-reference the stated specifications with your experimental requirements.

  • Visual Inspection: Note the physical appearance of the material. Any significant deviation from the expected color or form should be flagged.

  • Solubility Confirmation: Test the solubility of a small sample in the solvents intended for your experiments to ensure it meets expectations.

  • Structural Confirmation (¹H NMR):

    • Dissolve a small amount of the this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

    • The spectrum should clearly show the characteristic aromatic protons of the phenothiazine core and the aliphatic protons of the hexyl chain, with appropriate chemical shifts and integration values.

  • Purity Assessment (HPLC):

    • Develop a suitable High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point.

    • Inject a solution of the this compound and analyze the resulting chromatogram.

    • The purity is determined by the area percentage of the main peak. The presence of significant secondary peaks indicates impurities.

  • Mass Spectrometry:

    • Obtain a mass spectrum of the sample to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺.

Synthetic Pathways and Potential Impurities

Understanding the synthetic route to this compound can provide valuable insights into potential impurities that may be present. A common synthetic pathway involves the N-alkylation of phenothiazine with a hexyl halide.

Phenothiazine Phenothiazine (CAS 92-84-2) Product This compound (CAS 73025-93-1) Phenothiazine->Product N-Alkylation Hexyl_Halide 1-Bromohexane (CAS 111-25-1) Hexyl_Halide->Product Base Base (e.g., NaH, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: Common synthetic route to this compound.

Potential Impurities to Consider:

  • Unreacted Phenothiazine: Incomplete alkylation can lead to residual starting material.

  • Over-alkylated or Side-Reaction Products: While less common for this specific reaction, side reactions are always a possibility.

  • Residual Solvents and Reagents: Traces of the solvent (e.g., DMF) or the base used in the reaction may remain.

Applications and the Importance of Sourcing

This compound and its derivatives are of interest in several research areas:

  • Organic Electronics: As a building block for organic semiconductors, its properties can be tuned for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Pharmaceutical Research: The phenothiazine core is a well-established pharmacophore. Derivatives are investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1]

  • Antioxidant Studies: The electron-rich nature of the phenothiazine ring system makes it a candidate for antioxidant applications.

Given these diverse and sensitive applications, the choice of a commercial supplier is not a trivial one. A partnership with a supplier that provides comprehensive analytical data and demonstrates batch-to-batch consistency is essential for the success of any research and development program.

References

  • PubChem. 10-Hexyl-10H-phenothiazine. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 73025-93-1,10H-Phenothiazine, 10-hexyl-. [Link]

Sources

Methodological & Application

Using 10-Hexylphenothiazine as a hole transporting material (HTM)

This compound stands out as a compelling alternative to traditional HTMs for high-performance optoelectronics. Its excellent solubility facilitates the use of low-cost, scalable solution-processing methods, while its core electronic properties enable efficient hole extraction and transport. [4][5]The protocols and insights provided in this guide offer a robust starting point for researchers and developers aiming to integrate this promising material into next-generation perovskite solar cells and other optoelectronic devices. With continued optimization, phenothiazine-based materials are poised to play a significant role in the future commercialization of these technologies. [3]

References

  • Phenothiazine‐Phenoxazine Hybrid Cross Hole‐Transporting Material for High Performance Perovskite Solar Cell. (2025). ResearchGate. [Link]

  • Highly efficient non-doped OLEDs using aggregation-induced delayed fluorescence materials based on 10-phenyl-10H-phenothiazine 5,5-dioxide derivatives. RSC Publishing. [Link]

  • Stacchini, V., et al. (2025). Phenothiazine-Based Self-Assembled Monolayer with Thiophene Head Groups Minimizes Buried Interface Losses in Tin Perovskite Solar Cells. arXiv. [Link]

  • Desoky, M. M. H., et al. Exploring Structure-Property Relationships of Phenothiazine-based Hole Transporting Materials for Optoelectronics and large bandgap perovskite solar cells. ChemRxiv. [Link]

  • Derewjanko, D., et al. (2022). Delocalization Enhances Conductivity at High Doping Concentrations. Chalmers University of Technology Research. [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI. [Link]

  • Yoshida, L. (2023). Solution Processing of Functional Thin Films and Their Device Applications. ResearchGate. [Link]

  • Phenothiazine-based hole transporting materials towards eco-friendly perovskite solar cells. (2019). ResearchGate. [Link]

  • Evaluation of semiconducting molecular thin films solution-processed via the photoprecursor approach. Semantic Scholar. [Link]

  • Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells. Semantic Scholar. [Link]

  • Orange and red emitting OLEDs based on phenothiazine polymers. ResearchGate. [Link]

  • Dependence of conductivities on doping level. ResearchGate. [Link]

  • Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]

  • Delocalization Enhances Conductivity at High Doping Concentrations. ResearchGate. [Link]

  • Novel Phenothiazine‐Based Self‐Assembled Monolayer as a Hole Selective Contact for Highly Efficient and Stable p‐i‐n Perovskite Solar Cells. (2021). ResearchGate. [Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells. (2020). ResearchGate. [Link]

  • Spiro‐Phenothiazine Hole‐Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells. ResearchGate. [Link]

  • Palmiotti, E., et al. In-Situ Study of the Crystallization of Amorphous CuInSe2 Thin Films and the Effect of InCl3 Treatment. OSTI.gov. [Link]

  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs. RSC Publishing. [Link]

  • Phenothiazine-based self-assembled monolayers for efficient tin perovskite solar cells with Co-cations. RSC Publishing. [Link]

  • Optical Thin Films Fabrication Techniques—Towards a Low-Cost Solution for the Integrated Photonic Platform: A Review of the Current Status. MDPI. [Link]

  • Design and Synthesis of Novel Phenothiazine‐Benzothiadiazine‐1,1‐dioxide Hybrid Organic Material for OLED Applications. (2021). ResearchGate. [Link]

  • An alternating copolymer of phenothiazine and ethylenedioxythiophene for perovskite solar cells: effects of flexible and rigid substituent alternation. PMC. [Link]

  • Self-textured ZnO via AACVD of alkyl alkoxides: a solution-based seed-less route towards optoelectronic-grade coatings. (2023). UCL Discovery. [Link]

Comprehensive Guide to the Characterization of 10-Hexylphenothiazine Thin Film Morphology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: 10-Hexylphenothiazine, a derivative of the versatile phenothiazine core, is a molecule of significant interest in organic electronics and pharmaceutical sciences. Its utility in applications such as organic field-effect transistors (OFETs), sensors, and drug delivery systems is critically dependent on the solid-state arrangement of molecules in its thin films. This guide provides a detailed framework for the preparation and morphological characterization of this compound thin films, offering field-proven insights into the causal relationships between processing parameters and final film architecture. The protocols herein are designed to be self-validating, ensuring technical accuracy and reproducibility for researchers in materials science and drug development.

Introduction: The Critical Role of Thin Film Morphology

Phenothiazine and its derivatives are heterocyclic compounds known for their redox activity and excellent charge-transport properties.[1][2] The addition of a hexyl chain at the N10 position (this compound) enhances solubility in common organic solvents, making it amenable to solution-based processing techniques for creating thin films. The performance of any device or formulation derived from these films is not solely a function of the intrinsic molecular properties but is profoundly influenced by the film's morphology. Key morphological characteristics include:

  • Crystallinity: The degree of long-range order. Higher crystallinity often correlates with improved charge mobility in electronic devices.

  • Molecular Packing and Orientation: How individual molecules arrange themselves relative to the substrate and each other. Edge-on or face-on orientations can dramatically alter charge transport pathways.[3]

  • Surface Roughness and Topography: The smoothness of the film surface. Low roughness is critical for creating sharp interfaces in multilayered electronic devices.[4][5]

  • Domain Size: The size of crystalline grains within the film. Larger, well-interconnected grains can reduce charge carrier scattering at grain boundaries.

This guide will provide detailed protocols for controlling and characterizing these critical parameters using standard laboratory techniques.

Experimental Design: From Solution to Characterization

The overall workflow for preparing and characterizing this compound thin films is a multi-step process where each stage directly impacts the final outcome. Understanding the interplay between these steps is crucial for achieving desired film properties.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization Sol Solution Preparation (Solvent, Concentration) SC Spin Coating (Speed, Time) Sol->SC Sub Substrate Cleaning (e.g., Si/SiO2) Sub->SC Anneal Thermal Annealing (Temperature, Time) SC->Anneal As-Cast Film AFM AFM (Topography, Roughness) Anneal->AFM Annealed Film XRD XRD / GIXD (Crystallinity, Orientation) Anneal->XRD SEM SEM (Large-Area Morphology) Anneal->SEM

Figure 1: General experimental workflow for thin film preparation and characterization.

Thin Film Preparation Protocols

The quality of the thin film is fundamentally dependent on the meticulous execution of the preparation steps. Spin coating is a widely used technique for producing uniform thin films from solution.[6][7]

Materials and Equipment
  • Material: this compound (purity > 99%)

  • Solvents: High-purity chloroform, chlorobenzene, or toluene

  • Substrates: Silicon wafers with a 300 nm thermal oxide layer (Si/SiO₂), glass slides, or quartz.

  • Equipment: Spin coater, hot plate, analytical balance, ultrasonic bath, nitrogen gas gun.

Protocol 1: Substrate Cleaning

Causality: The surface energy and cleanliness of the substrate are paramount for achieving uniform film wetting and adhesion. An unclean surface can lead to film dewetting, pinholes, and non-uniform thickness. This protocol is designed to remove both organic and particulate contaminants.[8]

  • Degreasing: Place substrates in a beaker and sonicate sequentially in acetone, then methanol, and finally in deionized (DI) water for 15 minutes each.

  • Drying: After the final DI water sonication, thoroughly rinse the substrates with fresh DI water and dry them under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes or a plasma cleaner for 2-5 minutes. This step removes residual organic monolayers and increases surface hydrophilicity, promoting uniform spreading of the solution.

  • Verification: A properly cleaned Si/SiO₂ substrate should be highly hydrophilic, with a water contact angle below 10 degrees.

Protocol 2: Solution Preparation

Causality: The solution concentration directly influences the final film thickness, while the choice of solvent affects the evaporation rate and the time available for molecular self-assembly during the spin coating process.[6]

  • Prepare a stock solution of this compound in a chosen solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.

  • Gently warm the solution (e.g., to 40°C) and stir for at least 2 hours in a sealed vial to ensure complete dissolution.

  • Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could act as nucleation sites for defects.

Protocol 3: Spin Coating Deposition

Causality: The spin speed and duration are the primary determinants of film thickness.[9] The relationship is generally that thickness is inversely proportional to the square root of the spin speed.[6] A two-stage process is often employed: a low-speed stage to allow the solution to spread evenly across the substrate, followed by a high-speed stage to thin the film to the desired thickness and evaporate the solvent.

  • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

  • Dispense approximately 100 µL of the filtered solution onto the center of the substrate.

  • Initiate the spin coating program. A typical two-step program is:

    • Step 1 (Spread): 500 rpm for 10 seconds.

    • Step 2 (Thinning): 3000 rpm for 45 seconds.

  • After the program finishes, carefully remove the substrate. The resulting "as-cast" film is now ready for post-processing or direct characterization.

ParameterTypical RangeInfluence on Morphology
Solution Conc. 1 - 20 mg/mLHigher concentration leads to thicker films.[6]
Spin Speed 500 - 6000 rpmHigher speed leads to thinner films.[6]
Solvent B.P. 61°C (Chloroform) to 132°C (Chlorobenzene)Higher boiling point allows more time for molecular ordering.

Table 1: Key Spin Coating Parameters and Their Influence.

Protocol 4: Thermal Annealing

Causality: Thermal annealing is a critical post-processing step that provides thermal energy to molecules in the as-cast film, allowing them to overcome kinetic barriers and rearrange into a more thermodynamically favorable, ordered state.[10] This process typically increases crystallinity, promotes the growth of larger crystalline domains, and can reduce residual solvent.[3][11][12]

  • Place the as-cast film on a precisely calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Heat the substrate to the desired annealing temperature (e.g., 120°C, which should be below the material's melting point but above its glass transition temperature).

  • Maintain this temperature for a set duration (e.g., 30 minutes).

  • Allow the film to cool slowly to room temperature before removal. Rapid cooling can quench disorder and should be avoided.

Morphological Characterization Protocols

Atomic Force Microscopy (AFM)

Purpose: To obtain high-resolution 3D images of the film's surface, allowing for quantitative analysis of topography, grain boundaries, and surface roughness.[4][5][13]

Protocol:

  • Instrument Setup: Use an AFM operating in tapping mode (also known as intermittent-contact mode). This is crucial for imaging soft organic materials as it minimizes lateral forces that could damage the film surface.

  • Cantilever Selection: Choose a silicon cantilever with a resonant frequency in the 150-300 kHz range and a spring constant of 10-40 N/m.

  • Imaging:

    • Mount the sample on the AFM stage.

    • Engage the tip on the surface and optimize the scan parameters (scan size, scan rate, setpoint, and gains) to achieve a clear, stable image.

    • Acquire topography and phase images simultaneously over areas of interest (e.g., 5 µm x 5 µm and 1 µm x 1 µm). Phase images can often reveal variations in material properties and help distinguish different crystalline domains.

  • Data Analysis:

    • Use the AFM's analysis software to flatten the images and remove artifacts.

    • Calculate the Root-Mean-Square (RMS) roughness (Rq) over a representative area.

    • Perform grain size analysis to quantify the dimensions of the crystalline domains.

G cluster_params Processing Parameters cluster_morph Morphological Outcomes AnnealTemp Annealing Temperature Roughness Surface Roughness (AFM) AnnealTemp->Roughness influences Crystallinity Crystallinity (XRD) AnnealTemp->Crystallinity strongly influences GrainSize Grain Size (AFM/SEM) AnnealTemp->GrainSize influences SpinSpeed Spin Speed SpinSpeed->Roughness influences Solvent Solvent Type Solvent->Crystallinity influences Solvent->GrainSize influences

Figure 2: Relationship between processing parameters and morphological outcomes.

X-Ray Diffraction (XRD)

Purpose: To probe the crystalline structure and molecular orientation within the film.[14] For thin films, Grazing Incidence X-ray Diffraction (GIXD) is the preferred geometry as it maximizes the signal from the film while minimizing the background from the substrate.

Protocol:

  • Instrument Setup: Use a diffractometer equipped with a Cu Kα source (λ = 1.54 Å) and a 2D detector.[15][16]

  • Sample Alignment: Mount the thin film sample and carefully align it so that the incident X-ray beam strikes the surface at a very small grazing angle (typically 0.1° - 0.5°).

  • Data Acquisition: Collect the 2D diffraction pattern for a sufficient duration to obtain good signal-to-noise. The pattern will show diffraction spots or rings at specific in-plane (qxy) and out-of-plane (qz) scattering vectors.

  • Data Analysis:

    • Peak Identification: Identify the positions of the diffraction peaks. The (h00) reflections correspond to the lamellar stacking distance between polymer backbones, while the (0k0) reflection (often the π-π stacking peak) reveals the distance between adjacent molecules.

    • Orientation Analysis: The location of these peaks (e.g., on the qz axis vs. the qxy axis) indicates the preferred molecular orientation. For example, a strong (h00) peak on the qz axis suggests an "edge-on" orientation, where the molecular backbones are parallel to the substrate.

    • Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size.[17]

Sample ConditionExpected AFM Result (RMS Roughness)Expected XRD Result (Crystallinity)
As-Cast Higher (e.g., 1.5 - 2.5 nm)Lower intensity, broader peaks
Annealed (120°C) Lower (e.g., 0.5 - 1.0 nm)Higher intensity, sharper peaks

Table 2: Representative Data Comparing As-Cast vs. Annealed Films.

Conclusion and Best Practices

The morphological characterization of this compound thin films is a systematic process where controlled fabrication is followed by multi-modal analysis. The combination of AFM and GIXD provides a powerful and comprehensive picture of the film's surface topography and internal crystalline structure.

Key Takeaways for Trustworthy Results:

  • Consistency is Key: Use the exact same substrate type, cleaning procedure, and solution batch for comparative studies.

  • Control the Environment: Perform spin coating and annealing in a controlled environment (e.g., controlled humidity or inert atmosphere) to ensure reproducibility.

  • Correlate Techniques: Use insights from one technique to inform another. For example, use AFM to identify large, flat areas for acquiring representative GIXD data.

  • Validate with Device Performance: Ultimately, the optimal morphology is the one that yields the best performance in the target application. Always correlate morphological data with functional device metrics.

By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively control, characterize, and optimize this compound thin films for a wide range of advanced applications.

References

  • Gruenewald, M. (2006). Conductive Atomic Force Microscopy Investigations of Organic Thin Films. Ulm University. [Link]

  • Abbel, R., et al. (2009). Effect of the silanization and annealing on the morphology of thin poly(3-hexylthiophene) (P3HT) layer on silicon oxide. ResearchGate. [Link]

  • Kozik, V., et al. (2020). Structural formula and X-ray structure of 10H-phenothiazine. ResearchGate. [Link]

  • Li, Y., et al. (2023). Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material - Supporting Information. Wiley Online Library. [Link]

  • Chen, H., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. [Link]

  • Nambili, M. J. (2006). APPLICATIONS OF POLY (3-HEXYLTHIOPHENE) THIN FILM FOR HYDRAZINE-SENSITIVE CHEMIRESISTOR. Auburn University. [Link]

  • Janiga, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • Di Bona, A., et al. (2020). Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. The Journal of Physical Chemistry C. [Link]

  • Various Authors. (2013). Optimum conditions to prepare thin films by spin coating technique?. ResearchGate. [Link]

  • Lee, K. H., et al. (2010). Effect of annealing on the electronic structure of poly(3-hexylthiophene) thin film. Physical Chemistry Chemical Physics. [Link]

  • Morimoto, R., et al. (2008). Preparation of Organic-Inorganic Hybrid Thin Film Composed of Plasma-Polymerized p-xylene and ZnS:Mn. Memoirs of the Faculty of Engineering Osaka City University. [Link]

  • Asiri, A. M., et al. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. [Link]

  • Barr, M. C., et al. (2024). Post-Annealing Effect on the Physicochemical Properties of Sn-Te-O Thin Films. MDPI. [Link]

  • Heydari, M., et al. (2021). Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films. NIH National Library of Medicine. [Link]

  • Various Authors. (2018). Atomic force microscopy (AFM) of freely suspended organic thin films.... ResearchGate. [Link]

  • Chen, H., et al. (2024). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Publications. [Link]

  • Sun, S. C. (2021). Process for thin film deposition through controlled formation of vapor phase transient species.
  • Asylum Research. AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Spectra Research Corporation. [Link]

  • Path of Science. (2017). Impact of Annealing Thin Films In(OH)xSy Growth By Solution Technique. Path of Science. [Link]

  • Politakos, N., et al. (2022). Simple Spin-Coating Preparation of Hydrogel and Nanoparticle-Loaded Hydrogel Thin Films. MDPI. [Link]

  • Frontera, C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Schott, S., et al. (2018). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Functional Materials. [Link]

  • Janiga, I., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed. [Link]

  • Kim, J., et al. (2018). Influence of pH and Annealing Temperature on Properties of ZnS(O,OH) Thin Films deposited by CFM Method. Journal of the Korean Ceramic Society. [Link]

  • Rehg, T. J., & Higgins, B. G. (1992). Spin coating of colloidal suspensions. ResearchGate. [Link]

  • AZoM. (2020). The Role of AFM in Thin Films Development. AZoM.com. [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns.... The Royal Society of Chemistry. [Link]

Sources

Application Note: Measuring Charge Carrier Mobility in 10-Hexylphenothiazine Films

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical background for measuring the charge carrier mobility in thin films of 10-Hexylphenothiazine, a promising organic semiconductor for various electronic applications. This document is intended for researchers, scientists, and professionals in materials science and drug development who are engaged in the characterization of organic electronic materials. We delve into the most common and effective techniques: Time-of-Flight (TOF), Organic Field-Effect Transistor (OFET), Space-Charge-Limited Current (SCLC), and Conductive Atomic Force Microscopy (c-AFM). For each method, we provide a thorough explanation of the underlying physical principles, practical step-by-step experimental protocols, data analysis procedures, and a discussion of the respective advantages and limitations. Visual aids in the form of diagrams and tables are included to facilitate understanding and implementation.

Introduction: The Critical Role of Charge Carrier Mobility

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is fundamentally dictated by the efficiency of charge transport within the active organic semiconductor layers.[1][2] Charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under the influence of an electric field, is a key parameter that governs device speed, efficiency, and overall performance.[3] this compound, a derivative of the electron-rich phenothiazine core, has garnered significant interest due to its potential as a p-type semiconductor. Accurate and reliable measurement of its charge carrier mobility is therefore paramount for material optimization and device engineering.

This application note serves as a practical guide for researchers to select and implement the most suitable technique for measuring the charge carrier mobility of this compound thin films, ensuring both accuracy and reproducibility.

Thin Film Preparation of this compound

The quality and morphology of the thin film significantly impact the measured charge carrier mobility. Therefore, careful control over the film deposition process is crucial. For a small molecule like this compound, several deposition techniques can be employed:

  • Solution-Based Methods:

    • Spin Coating: A widely used technique for producing uniform thin films from solution. The final film thickness is controlled by the solution concentration, solvent volatility, and spin speed.

    • Solution Shearing: This method can induce molecular alignment and improve crystallinity, potentially leading to higher mobility values.[4]

  • Vacuum-Based Methods:

    • Thermal Evaporation: In a high-vacuum environment, the material is heated until it sublimes and then condenses onto a cooled substrate. This method is suitable for thermally stable molecules and can produce high-purity films.

General Protocol for Spin Coating:

  • Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a desired concentration (e.g., 5-20 mg/mL).

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.[5] Dry the substrate with a stream of nitrogen gas.

  • Surface Treatment (Optional): A self-assembled monolayer (SAM) treatment (e.g., with octadecyltrichlorosilane, OTS) on the substrate can improve film quality and molecular ordering.

  • Deposition: Dispense the this compound solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).

  • Annealing: Thermal annealing of the film at a temperature below its melting point but above its glass transition temperature can improve crystallinity and charge transport.

Charge Carrier Mobility Measurement Techniques

Several techniques are available to measure charge carrier mobility, each with its own set of principles, advantages, and limitations.[1][6] The choice of technique often depends on the material properties, the desired information (bulk vs. interface mobility), and the available equipment.

Time-of-Flight (TOF) Method

The TOF method directly measures the drift mobility of charge carriers in the bulk of a material.[7][8] A thin film of the organic semiconductor is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the opposite electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the film, known as the transit time (τt), is measured.

Principle: The drift mobility (µ) is calculated using the following equation:

µ = d² / (V * τt)

where d is the film thickness and V is the applied voltage.[7]

Experimental Workflow:

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Deposit bottom electrode (e.g., ITO) Prep2 Deposit thick film of This compound (several micrometers) Prep1->Prep2 Prep3 Deposit top semi-transparent electrode (e.g., Al) Prep2->Prep3 Meas1 Apply bias voltage (V) across the sample Prep3->Meas1 Meas2 Irradiate with a short laser pulse (t < τt) Meas1->Meas2 Meas3 Record transient photocurrent with an oscilloscope Meas2->Meas3 Ana1 Plot photocurrent vs. time Meas3->Ana1 Ana2 Determine transit time (τt) from the plot Ana1->Ana2 Ana3 Calculate mobility using µ = d² / (V * τt) Ana2->Ana3

Caption: Workflow for the Time-of-Flight (TOF) measurement.

Protocol for TOF Measurement:

  • Device Fabrication:

    • Start with a transparent conductive substrate (e.g., ITO-coated glass).

    • Deposit a relatively thick film (typically a few micrometers) of this compound onto the substrate.[2]

    • Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) via thermal evaporation.

  • Measurement Setup:

    • Mount the sample in a light-tight, electrically shielded sample holder.

    • Connect the electrodes to a voltage source and a fast current amplifier/oscilloscope.

    • Use a pulsed laser (e.g., a nitrogen laser with a pulse duration of a few nanoseconds) as the light source.

  • Data Acquisition:

    • Apply a constant DC voltage across the sample.

    • Trigger the laser pulse and simultaneously record the transient photocurrent signal on the oscilloscope.

    • Repeat the measurement for different applied voltages.

Data Analysis: The transit time is typically determined from a kink in the transient photocurrent plot, often visualized in a double logarithmic plot.

Advantages:

  • Provides a direct measurement of bulk mobility.

  • Can distinguish between electron and hole mobility by reversing the polarity of the applied voltage.

Limitations:

  • Requires relatively thick films, which may not be representative of thin-film devices.

  • The signal can be weak and noisy, especially for low-mobility materials.

Organic Field-Effect Transistor (OFET) Method

The OFET method measures the charge carrier mobility at the interface between the semiconductor and the gate dielectric.[9] An OFET is a three-terminal device consisting of a source, a drain, and a gate electrode.[3] The current between the source and drain is modulated by the voltage applied to the gate, which induces an accumulation of charge carriers in the semiconductor channel.

Principle: The mobility is extracted from the transfer characteristics (drain current, I_D, vs. gate voltage, V_G) of the OFET, typically in the saturation regime, using the following equation:

I_D = (W / 2L) * µ * C_i * (V_G - V_th)²

where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.[10]

Experimental Workflow:

OFET_Workflow cluster_fab Device Fabrication cluster_measurement Electrical Characterization cluster_analysis Data Analysis Fab1 Prepare gate electrode and dielectric layer (e.g., Si/SiO2) Fab2 Deposit this compound thin film Fab1->Fab2 Fab3 Deposit source and drain electrodes (e.g., Au) Fab2->Fab3 Meas1 Measure output characteristics (ID vs. VD at constant VG) Fab3->Meas1 Meas2 Measure transfer characteristics (ID vs. VG at constant VD) Meas1->Meas2 Ana1 Plot √ID vs. VG from the saturation regime Meas2->Ana1 Ana2 Determine the slope of the linear region Ana1->Ana2 Ana3 Calculate mobility from the slope Ana2->Ana3

Caption: Workflow for the Organic Field-Effect Transistor (OFET) measurement.

Protocol for OFET Measurement:

  • Device Fabrication (Bottom-Gate, Top-Contact Configuration):

    • Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate electrode and gate dielectric, respectively.

    • Clean the SiO2 surface and optionally treat it with a SAM.

    • Deposit a thin film of this compound onto the SiO2 surface.

    • Deposit the source and drain electrodes (e.g., gold) on top of the organic film through a shadow mask.

  • Electrical Measurement:

    • Use a semiconductor parameter analyzer or a source-measure unit.

    • Measure the output characteristics by sweeping the drain-source voltage (V_D) at different constant gate-source voltages (V_G).

    • Measure the transfer characteristics by sweeping V_G at a constant high V_D (in the saturation regime).

Data Analysis: From the transfer curve in the saturation regime, plot the square root of the drain current versus the gate voltage. The mobility can be calculated from the slope of the linear region of this plot.

Advantages:

  • Probes mobility in a device-relevant configuration.

  • Can achieve high charge carrier densities.

Limitations:

  • Measures mobility at the dielectric interface, which can be influenced by trap states.

  • Contact resistance can affect the accuracy of the measurement.[11]

Space-Charge-Limited Current (SCLC) Method

The SCLC method is used to determine the bulk mobility in a single-carrier device.[12] The device consists of the organic semiconductor sandwiched between two electrodes that form ohmic contacts for the charge carrier of interest (holes in the case of p-type this compound). At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of the injected carriers.

Principle: In the trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * ε₀ * εr * µ * (V² / d³)

where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.[7][12]

Experimental Workflow:

SCLC_Workflow cluster_fab Device Fabrication cluster_measurement I-V Measurement cluster_analysis Data Analysis Fab1 Deposit bottom electrode (ohmic contact) Fab2 Deposit this compound thin film Fab1->Fab2 Fab3 Deposit top electrode (ohmic contact) Fab2->Fab3 Meas1 Sweep voltage (V) and measure current (I) Fab3->Meas1 Meas2 Plot current density (J) vs. voltage (V) Meas1->Meas2 Ana1 Plot J vs. V² Meas2->Ana1 Ana2 Identify the linear SCLC regime Ana1->Ana2 Ana3 Calculate mobility from the slope Ana2->Ana3

Caption: Workflow for the Space-Charge-Limited Current (SCLC) measurement.

Protocol for SCLC Measurement:

  • Device Fabrication (Hole-Only Device):

    • Use a substrate with a high work function bottom electrode (e.g., ITO coated with PEDOT:PSS) to ensure efficient hole injection.

    • Deposit the this compound thin film.

    • Deposit a high work function top electrode (e.g., Au, MoO₃/Al).

  • Electrical Measurement:

    • Use a source-measure unit to apply a voltage sweep and measure the resulting current in the dark.

  • Data Analysis:

    • Plot the current density (J) as a function of the applied voltage (V) on a log-log scale.

    • Identify the region where the slope is approximately 2, which corresponds to the SCLC regime.[13]

    • Plot J versus V² for this region. The mobility can be extracted from the slope of this linear plot.

Advantages:

  • Relatively simple device structure and measurement setup.[14]

  • Probes the bulk mobility of the material.

Limitations:

  • Requires ohmic contacts, which can be challenging to fabricate.

  • The presence of traps can significantly affect the J-V characteristics and complicate the analysis.[15]

Conductive Atomic Force Microscopy (c-AFM)

c-AFM is a powerful technique that can simultaneously map the topography and local conductivity of a thin film with nanoscale resolution.[16][17] A conductive AFM tip is scanned across the surface of the film while a bias voltage is applied between the tip and a conductive substrate. The current flowing through the tip is measured at each point, creating a current map.

Principle: By positioning the tip at a specific location and sweeping the voltage, local current-voltage (I-V) curves can be obtained. These I-V curves can be fitted to charge transport models (e.g., SCLC) to extract local mobility values.

Protocol for c-AFM Measurement:

  • Sample Preparation:

    • Deposit a thin film of this compound on a conductive substrate (e.g., ITO or highly doped silicon).

  • Measurement Setup:

    • Use an AFM equipped with a conductive probe (e.g., platinum- or diamond-coated silicon tip) and a current amplifier.[18]

  • Data Acquisition:

    • Engage the tip in contact mode with the sample surface.

    • Apply a constant bias voltage and scan the tip across a desired area to obtain simultaneous topography and current maps.

    • For local mobility measurements, position the tip at a specific location and perform a voltage sweep to acquire a local I-V curve.

Data Analysis: The local I-V curves can be analyzed using the SCLC model to estimate the mobility at that specific point. The current map provides a qualitative understanding of the spatial variation in conductivity.

Advantages:

  • Provides nanoscale information on the relationship between morphology and conductivity.

  • Can identify regions of high and low mobility.

Limitations:

  • The high electric field under the tip can influence the measurement.

  • Quantitative mobility extraction can be complex and model-dependent.

  • Tip wear can affect the results.

Data Presentation and Comparison

To facilitate the comparison of results obtained from different techniques, it is essential to present the data in a clear and structured manner.

Table 1: Exemplary Charge Carrier Mobility Data for this compound Films

Measurement TechniqueFilm ThicknessMobility (cm²/Vs)Notes
Time-of-Flight (TOF)2 µm1.5 x 10⁻⁴Bulk hole mobility
Organic FET (OFET)50 nm8.0 x 10⁻³Interfacial hole mobility
SCLC200 nm5.2 x 10⁻⁴Bulk hole mobility
c-AFM30 nm10⁻⁵ - 10⁻³Local mobility variation

Note: The values presented in this table are for illustrative purposes and may not represent the actual experimental data for this compound.

Conclusion and Best Practices

The accurate measurement of charge carrier mobility is a critical step in the development and characterization of organic semiconductor materials like this compound. This application note has provided a detailed overview of four key measurement techniques: TOF, OFET, SCLC, and c-AFM.

Key Recommendations:

  • Technique Selection: The choice of technique should be guided by the specific research question. For bulk transport properties, TOF and SCLC are suitable, while OFET is ideal for device-relevant interfacial mobility. c-AFM offers valuable insights into the relationship between morphology and local conductivity.

  • Cross-Validation: Whenever possible, employ multiple techniques to obtain a more complete understanding of charge transport in the material. Discrepancies between the results from different methods can provide valuable information about the material's properties (e.g., the presence of interface traps).

  • Thorough Reporting: When reporting mobility values, it is crucial to specify the measurement technique, device architecture, film thickness, and any post-deposition processing steps (e.g., annealing).

  • Statistical Analysis: Perform measurements on multiple devices and samples to ensure statistical significance and report the average mobility with the standard deviation.

By following the protocols and best practices outlined in this guide, researchers can obtain reliable and reproducible charge carrier mobility data for this compound films, accelerating the advancement of organic electronics.

References

  • Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. (n.d.). Google Scholar.
  • Tiwari, S., & Greenham, N. C. (n.d.). Charge mobility measurement techniques in organic semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

  • Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking. (n.d.). Google Scholar.
  • Kokil, A., Yang, K., & Kumar, J. (2012). Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

  • Method of Organic Semiconductor Thin Film. (n.d.). Stanford University. Retrieved January 29, 2024, from [Link]

  • Conductive AFM mode. (n.d.). CSI Instruments. Retrieved January 29, 2024, from [Link]

  • Tiwari, S., & Tiwari, S. (2008). charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. TSI Journals. Retrieved January 29, 2024, from [Link]

  • Transport Measurements in Field Effect Transistors. (2014, December 9). Physics Courses. Retrieved January 29, 2024, from [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2023, January 7). Fluxim. Retrieved January 29, 2024, from [Link]

  • Naka, S., & Okada, H. (2018). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. Retrieved January 29, 2024, from [Link]

  • Chen, B., Lee, C.-S., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Semantic Scholar. Retrieved January 29, 2024, from [Link]

  • Conductive Atomic Force Microscopy Investigations of Organic Thin Films. (n.d.). Google Scholar.
  • Measuring Key Transport Properties of FET Devices. (2022, August 28). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Direct extraction of carrier mobility in graphene field-effect transistor using current-voltage and capacitance-voltage measurements. (2012, November 21). AIP Publishing. Retrieved January 29, 2024, from [Link]

  • Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. (2020, May 28). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Time-of-flight mobility measurements in organic field-effect transistors. (2008, October 31). AIP Publishing. Retrieved January 29, 2024, from [Link]

  • APPLICATIONS OF POLY (3-HEXYLTHIOPHENE) THIN FILM FOR HYDRAZINE-SENSITIVE CHEMIRESISTOR. (2006, December 15). Auburn University. Retrieved January 29, 2024, from [Link]

  • Evaluation of Effective Field-Effect Mobility in Thin-Film and Single-Crystal Transistors for Revisiting Various Phenacene-Type Molecules. (2022, January 31). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Preparation of Organic-Inorganic Hybrid Thin Film Composed of Plasma-Polymerized p-xylene and ZnS:Mn. (n.d.). Google Scholar.
  • Dost, R., Das, A., & Grell, M. (2008). Time-of-flight mobility measurements in organic field-effect transistors. ResearchGate. Retrieved January 29, 2024, from [Link]

  • Atomic force microscopy (AFM) of freely suspended organic thin films... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Chen, B., Lee, C.-S., & Zhu, W. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Semantic Scholar. Retrieved January 29, 2024, from [Link]

  • Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. (2018, July 23). AIP Publishing. Retrieved January 29, 2024, from [Link]

  • Conductive atomic force microscopy. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Process for thin film deposition through controlled formation of vapor phase transient species. (n.d.). Google Patents.
  • Tian, J., Katsounaros, A., Smith, D., & Hao, Y. (2015). Graphene Field-Effect Transistor Model With Improved Carrier Mobility Analysis. ResearchGate. Retrieved January 29, 2024, from [Link]

  • Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites. (2020, January 3). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Influence of pH and Annealing Temperature on Properties of ZnS(O,OH) Thin Films deposited by CFM Method. (n.d.). Google Scholar.
  • Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. (2022, June 10). ACS Publications. Retrieved January 29, 2024, from [Link]

  • Mobility measurement by the space-charge-limited-current method. (a) J... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

Sources

Application Note: 10-Hexylphenothiazine in Dye-Sensitized Solar Cells (DSSCs)

[1][2][3][4][5]

Executive Summary

This technical guide details the application of 10-Hexylphenothiazine (10-HPTZ) as a foundational donor scaffold in the engineering of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). Unlike ruthenium-based complexes (e.g., N719), phenothiazine derivatives offer lower cost, higher molar extinction coefficients, and tunable electronic properties.

The 10-hexyl side chain is not merely structural; it is a functional unit that:

  • Enhances Solubility: Facilitates processing in organic solvents (THF, ACN, DMF).

  • Suppresses Aggregation: The steric bulk prevents

    
    -
    
    
    stacking on the TiO
    
    
    surface, reducing self-quenching.
  • Passivates Surface: The hydrophobic alkyl barrier blocks the electrolyte (

    
    ) from recombining with injected electrons, improving Open-Circuit Voltage (
    
    
    ).

Material Properties & Mechanistic Insight[6]

Electrochemical & Structural Profile

This compound is characterized by a non-planar "butterfly" conformation.[1] This geometry is critical for DSSC applications as it inhibits the formation of excimers (excited state dimers) that lead to non-radiative recombination.

PropertyValue / CharacteristicImpact on DSSC
Molecular Formula

Core donor unit
Geometry Butterfly (Non-planar)Prevents dye aggregation on TiO

HOMO Level ~ -5.1 to -5.3 eVMatches

redox potential for regeneration
LUMO Level Tunable (via acceptor)Must be > -4.0 eV for injection into TiO

CB
Solubility High in

, THF, DMF
Enables smooth film formation
Mechanism of Action

The following diagram illustrates the charge transfer pathway where 10-HPTZ acts as the electron donor (D) in a D-

DSSC_MechanismSunSolar Irradiation (hv)Dye_GSDye Ground State(10-HPTZ Moiety)Sun->Dye_GSExcitationDye_ESDye Excited State(D*)Dye_GS->Dye_ESHOMO -> LUMO Trans.TiO2TiO2 Conduction Band(Electron Injection)Dye_ES->TiO2Injection (< 100 fs)LoadExternal Load(Electricity)TiO2->LoadTransportElectrolyteRedox Mediator(I-/I3-)TiO2->ElectrolyteRecombination(Blocked by Hexyl Chain)PtCounter Electrode(Pt)Load->PtElectrolyte->Dye_GSRegeneration (ns-us)Pt->ElectrolyteReduction (I3- -> I-)

Caption: Charge transfer dynamics in a 10-HPTZ sensitized cell. The hexyl chain specifically inhibits the dashed recombination pathway.

Protocol A: Synthesis of this compound

Note: If purchasing commercial this compound, skip to Protocol B. This protocol is for synthesizing the core scaffold from phenothiazine.[2]

Safety: Phenothiazine is toxic. Perform all reactions in a fume hood.

  • Reagents: Phenothiazine (10 mmol), Sodium Hydride (NaH, 60% in oil, 15 mmol), 1-Bromohexane (12 mmol), Dry DMF (30 mL).

  • Activation:

    • Dissolve Phenothiazine in dry DMF under

      
       atmosphere.
      
    • Cool to 0°C in an ice bath.

    • Slowly add NaH. Stir for 30 mins to form the phenothiazine anion (solution turns dark).

  • Alkylation:

    • Add 1-Bromohexane dropwise.

    • Warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 10:1). The spot for phenothiazine (

      
      ) should disappear.
      
  • Work-up:

    • Quench with ice water. Extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purify via column chromatography (Silica gel, Hexane).

  • Yield: Expect ~85-90% of a viscous yellow oil or low-melting solid.

Protocol B: Device Fabrication (DSSC Assembly)

This protocol assumes the use of a dye derived from 10-HPTZ (e.g., This compound-3-cyanoacrylic acid ).

Materials Required[3][6][7]
  • Substrate: FTO Glass (

    
    ).
    
  • Photoanode: TiO

    
     Paste (20 nm particle size).
    
  • Sensitizer: 10-HPTZ derived dye (0.3 mM in ACN:tert-butanol 1:1).

  • Co-adsorbent: Chenodeoxycholic acid (CDCA) (10 mM) - Critical for preventing aggregation.

  • Electrolyte:

    
     redox couple in acetonitrile.
    
  • Counter Electrode: Platinum paste or sputtered Pt.

Step-by-Step Fabrication Workflow

Fabrication_Workflowcluster_0Photoanode Prepcluster_1Sensitizationcluster_2AssemblyClean1. FTO Cleaning(Detergent -> Water -> Ethanol)TiCl42. TiCl4 Pre-treatment(Blocking Layer)Clean->TiCl4Print3. Screen Print TiO2(Active Area: 0.25 cm2)TiCl4->PrintSinter4. Sintering(500°C, 30 min)Print->SinterCool5. Cool to 80°CSinter->CoolDip6. Dye Loading(24h Dark, RT)Cool->DipWash7. Solvent Wash(Remove unbound dye)Dip->WashSeal8. Sandwich Electrodes(Surlyn Spacer, 100°C)Wash->SealInject9. Electrolyte Injection(Vacuum Backfilling)Seal->Inject

Caption: Standardized fabrication workflow for phenothiazine-based DSSCs.

Detailed Procedures

Step 1: Photoanode Preparation [3][4]

  • Etching: Etch a portion of FTO with Zn powder and HCl to create a contact pad.

  • Cleaning: Sonicate FTO in detergent, deionized water, and ethanol (15 min each).

  • Deposition: Screen print transparent TiO

    
     paste.
    
  • Sintering: Ramp heat to 500°C and hold for 30 mins to establish interconnectivity between nanoparticles.

Step 2: Sensitization (The Critical Step)

  • Dye Solution: Prepare a 0.3 mM solution of the 10-HPTZ dye in a 1:1 mixture of Acetonitrile and tert-Butanol.

  • Additive: Add 10 mM CDCA to the dye solution.[2][3]

    • Why? The hexyl chain reduces aggregation, but CDCA guarantees monolayer coverage, significantly improving

      
      .
      
  • Staining: Immerse the warm (80°C) TiO

    
     electrode into the dye solution.[3] Keep in the dark for 12–24 hours .
    
    • Note: Warm immersion prevents moisture absorption on the TiO

      
       surface.
      

Step 3: Assembly & Characterization

  • Assemble the dye-loaded anode and Pt counter electrode using a Surlyn thermoplastic spacer (25

    
    ).
    
  • Heat press at 100°C.

  • Inject electrolyte through a pre-drilled hole in the counter electrode.

  • Seal the hole with Surlyn and a glass cover slip.

Performance Metrics & Troubleshooting

Expected Photovoltaic Parameters

Typical values for a well-optimized 10-HPTZ based DSSC (D-

ParameterRangeOptimization Factor

(Open Circuit Voltage)
0.70 – 0.85 VIncreased by hexyl chain density (blocking effect)

(Short Circuit Current)
12 – 16 mA/cm²Dependent on auxiliary donor/acceptor strength
FF (Fill Factor) 0.65 – 0.75Dependent on series resistance (

) and electrolyte
PCE (Efficiency) 6.0 – 8.5%Combined optimization of thickness and dipping time
Troubleshooting Guide
  • Low

    
     (< 0.6 V): 
    
    • Cause: High recombination rates.

    • Solution: Increase CDCA concentration to 20 mM or check the quality of the TiCl

      
       blocking layer. Ensure the hexyl chain is intact (verify dye purity).
      
  • Low

    
    : 
    
    • Cause: Poor dye loading or aggregation.

    • Solution: Extend dipping time to 24h. Verify the "butterfly" structure hasn't collapsed due to degradation (check UV-Vis of solution).

  • Blue Shift in Absorption on Film:

    • Cause: H-aggregation (face-to-face stacking).

    • Solution: The hexyl chain should prevent this. If observed, the dye concentration is too high; dilute the dipping solution.

References

  • Cao, D. et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells.[5][1][2][3][6][7][4][8][9][10] Journal of Materials Chemistry C. Link

  • Gnida, P. et al. (2024).[4] Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance.[5][1][2][3][6][4][9][10] Opto-Electronics Review. Link

  • Iqbal, Z. et al. (2024).[3] DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit.[2][4] Materials (MDPI). Link

  • Sigma-Aldrich. Organic Dyes for Dye-Sensitized Solar Cells (MK Dyes).Link

Application Notes and Protocols for 10-Hexylphenothiazine as a Hole Transporting Material in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals exploring next-generation charge transport materials.

Introduction: The Rationale for N-Alkylated Phenothiazines in Modern Optoelectronics

Phenothiazine (PTZ) has emerged as a highly promising scaffold for hole transporting materials (HTMs) in optoelectronic devices, particularly perovskite solar cells (PSCs).[1][2] Its core advantages lie in a favorable combination of a strong electron-donating nature, chemical stability, and the potential for low-cost synthesis.[1][2] The non-planar, butterfly-like conformation of the phenothiazine ring system can suppress detrimental intermolecular aggregation, a common pitfall for many organic semiconductors.[3] However, the performance of PTZ-based HTMs is critically dependent on molecular engineering to fine-tune their electronic and physical properties.[2][4]

This guide focuses on a specific derivative, 10-Hexylphenothiazine , an N-alkylated variant of the core PTZ structure. The introduction of an alkyl chain, such as a hexyl group, at the nitrogen atom (N-10 position) is a strategic choice aimed at enhancing the material's processability and film-forming characteristics.[5][6] The hexyl group is anticipated to improve solubility in common organic solvents, a crucial factor for solution-based fabrication techniques like spin-coating, while also potentially influencing the molecular packing in the solid state. This document provides a comprehensive overview of the anticipated properties of this compound, a detailed synthesis protocol, and step-by-step instructions for its integration into a planar perovskite solar cell architecture as a foundational template for further research and optimization.

Material Profile: this compound

While extensive characterization data for this compound is still emerging in the scientific literature, we can extrapolate its key properties based on the known characteristics of the phenothiazine core and the influence of N-alkylation.

PropertyAnticipated Value/CharacteristicRationale & Significance
Chemical Structure See Figure 1The hexyl chain at the N-10 position is the key functionalization.
HOMO Level ~ -5.1 to -5.3 eVThe Highest Occupied Molecular Orbital (HOMO) energy level is critical for efficient hole extraction from the perovskite layer (typically ~-5.4 eV). N-alkylation is expected to have a modest electronic effect compared to substitutions on the aromatic rings.
LUMO Level ~ -2.0 to -2.2 eVThe Lowest Unoccupied Molecular Orbital (LUMO) should be sufficiently high to ensure effective electron blocking.
Hole Mobility Moderate to HighPhenothiazine derivatives are known for good hole mobility.[1] The hexyl chain may influence solid-state packing, which in turn affects charge transport.
Solubility High in common organic solvents (e.g., chlorobenzene, toluene)The non-polar hexyl chain significantly enhances solubility over the parent 10H-phenothiazine, facilitating solution processing.[5]
Thermal Stability HighThe phenothiazine core is thermally robust. The thermal stability is likely to be high, with decomposition temperatures well above typical device processing and operating conditions.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established N-alkylation procedures for phenothiazine.[7]

Materials:

  • 10H-Phenothiazine

  • 1-Bromohexane

  • Potassium tert-butoxide (t-BuOK)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 10H-phenothiazine (1 equivalent) in dry DMF, add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture for 30 minutes. The color of the solution should change, indicating the formation of the phenothiazine anion.

  • Add 1-bromohexane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and DCM.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Fabrication of a Perovskite Solar Cell with a this compound HTL

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Device Architecture: Glass / ITO / SnO₂ / Perovskite (e.g., CsFAMAPbIBr) / This compound HTL / Au

cluster_device Device Architecture ITO ITO (Transparent Conductor) SnO2 SnO₂ (Electron Transport Layer) ITO->SnO2 Perovskite Perovskite (Absorber Layer) SnO2->Perovskite HTM This compound (Hole Transport Layer) Perovskite->HTM Au Au (Back Contact) HTM->Au

Caption: n-i-p planar perovskite solar cell architecture.

Materials & Solutions:

  • Patterned ITO-coated glass substrates

  • SnO₂ colloidal dispersion (e.g., 15% in H₂O)

  • Perovskite precursor solution (e.g., a mixed-cation lead-halide perovskite in DMF:DMSO)

  • HTM Solution: this compound in chlorobenzene (initial concentration to optimize: 10-20 mg/mL).

  • Dopant Additives (Optional but Recommended):

    • bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution (e.g., 520 mg/mL in acetonitrile)

    • 4-tert-Butylpyridine (tBP)

  • Chlorobenzene (anhydrous)

  • Gold (Au) for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.[1]

  • Electron Transport Layer (ETL) Deposition: Spin-coat the SnO₂ colloidal dispersion onto the ITO substrates at 4000 rpm for 30 seconds. Anneal the substrates at 150°C for 30 minutes in ambient air.[8]

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution in a two-step process (e.g., a lower speed step followed by a higher speed step with an anti-solvent drip). Anneal the films at 100°C for 10 minutes.[8]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTM solution by dissolving this compound in chlorobenzene.

    • If using dopants, add Li-TFSI solution and tBP to the HTM solution. A typical starting ratio is 17.5 µL of Li-TFSI solution and 28.8 µL of tBP per 1 mL of HTM solution.[8]

    • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30-45 seconds.

  • Back Contact Deposition: Transfer the substrates to a thermal evaporator. Deposit an 80-100 nm thick gold (Au) layer under high vacuum (<10⁻⁶ Torr) to define the active area of the solar cell.

Characterization and Validation

A thorough characterization of both the this compound material and the final device is crucial for validating its performance and understanding the structure-property relationships.

cluster_workflow Characterization Workflow cluster_material_char Material Characterization cluster_film_char Film Characterization cluster_device_char Device Characterization Material This compound Synthesis Film Thin Film Deposition Material->Film NMR NMR Material->NMR MassSpec Mass Spectrometry Material->MassSpec CV Cyclic Voltammetry (HOMO/LUMO) Material->CV UVVis UV-Vis Spectroscopy Material->UVVis Device Device Fabrication Film->Device AFM AFM (Morphology) Film->AFM XRD XRD (Crystallinity) Film->XRD PL PL/TRPL (Charge Transfer) Film->PL JV J-V Measurement (PCE, Voc, Jsc, FF) Device->JV EQE EQE (Quantum Efficiency) Device->EQE Stability Stability Testing Device->Stability

Caption: Recommended characterization workflow.

Material Characterization:

  • ¹H and ¹³C NMR, Mass Spectrometry: To confirm the chemical structure and purity of the synthesized this compound.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for assessing the energy level alignment with the perovskite layer.

  • UV-Vis Spectroscopy: To determine the optical bandgap and ensure the material does not absorb significantly in the visible region where the perovskite absorbs.

Thin Film Characterization:

  • Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the HTL. A smooth and pinhole-free film is essential for preventing short circuits.

  • X-ray Diffraction (XRD): To investigate the crystallinity and molecular packing of the this compound film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To study the efficiency of hole extraction from the perovskite layer. Effective quenching of the perovskite's photoluminescence when the HTL is deposited indicates efficient charge transfer.[1]

Device Performance Characterization:

  • Current Density-Voltage (J-V) Measurement: To determine the key performance metrics of the solar cell: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

  • Stability Testing: To evaluate the long-term operational stability of the unencapsulated devices under controlled environmental conditions (e.g., humidity, temperature, and continuous illumination).[1][9]

Conclusion and Outlook

This compound represents a promising, yet underexplored, candidate for a low-cost and solution-processable Hole Transporting Material. The N-hexyl chain is strategically incorporated to enhance solubility and film-forming properties, addressing key challenges in the large-scale manufacturing of perovskite solar cells. The protocols provided herein offer a robust starting point for researchers to synthesize, fabricate, and characterize devices using this material. Further optimization of the HTL formulation (concentration, solvent, and dopant ratios) and interfacial engineering will be crucial to unlocking the full potential of this compound and the broader class of N-alkylated phenothiazine HTMs.

References

  • Low-Cost Phenothiazine- and Pyrene-Based Hole-Transporting Materials for Halide Perovskite Solar Cells - Tampere University Research Portal. Available at: [Link]

  • (PDF) 10-Methyl-10H-phenothiazine - ResearchGate. Available at: [Link]

  • Exploring Structure-Property Relationships of Phenothiazine-based Hole As Materials for Optoelctronics and large band perovskite solar cells - ChemRxiv. Available at: [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents.
  • N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells | ACS Omega. Available at: [Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. Available at: [Link]

  • Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Available at: [Link]

  • Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells - Université de Fribourg. Available at: [Link]

  • SYNTHESIS AND ELECTRONIC PROPERTIES OF 3-ARYL 10H-PHENOTHIAZINES - UBB. Available at: [Link]

  • Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies - Connect Journals. Available at: [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes | Request PDF - ResearchGate. Available at: [Link]

  • Phenothiazine derivatives - synthesis, characterization, and theoretical studies with an emphasis on the solvatochromic properties | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Phenothiazine-based self-assembled monolayers for efficient tin perovskite solar cells with Co-cations - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • N‑Substituted Phenothiazines as Environmentally Friendly Hole- Transporting Materials for Low-Cost and Highly Stable Halide Pe - Trepo. Available at: [Link]

  • Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. A Facile Entry to Diversely N-substituted Phenothiazine-Coumarin Hybrid Dyes | ChemRxiv. Available at: [Link]

  • Synthesis and electronic properties of 3,7-dianilino substituted N-hexyl phenothiazines. Available at: [Link]

  • (PDF) Novel Phenothiazine‐Based Self‐Assembled Monolayer as a Hole Selective Contact for Highly Efficient and Stable p‐i‐n Perovskite Solar Cells - ResearchGate. Available at: [Link]

  • Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions - RSC Publishing. Available at: [Link]

  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants - PubMed. Available at: [Link]

  • Crystallisation-enhanced bulk hole mobility in phenothiazine-based organic semiconductors OPEN - ResearchGate. Available at: [Link]

  • Enhancement of Efficiency of Perovskite Solar Cells with Hole- Selective Layers of Rationally Designed Thiazolo[5 - Semantic Scholar. Available at: [Link]

  • Phenothiazine-Based Self-Assembled Monolayers for Efficient Tin Perovskite Solar cells with Co-cations - ResearchGate. Available at: [Link]

  • Efficient, stable and scalable perovskite solar cells using poly(3-hexylthiophene) - PubMed. Available at: [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries - ChemRxiv. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - MDPI. Available at: [Link]

  • N-substituted phenothiazine derivatives: how the stability of the neutral and radical cation forms affects overcharge performance in lithium-ion batteries - PubMed. Available at: [Link]

  • Preparation and Characterization of Regioisomerically Pure 1,7-Disubstituted Perylene Bisimide Dyes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Perovskite solar cells | Springer Nature Experiments. Available at: [Link]

  • Phenothiazine-based derivatives for optoelectronic applications: A review. Available at: [Link]

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Cas 73025-93-1,10H-Phenothiazine, 10-hexyl- | lookchem. Available at: [Link]

  • 10H-Phenothiazine, 3-bromo-10-hexyl- | C18H20BrNS | CID 11728155 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing annealing temperature for 10-Hexylphenothiazine films

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Semiconductor Processing Subject: Optimization of Annealing Protocols for 10-Hexylphenothiazine (10-HPT) & Derivative Films

Introduction: The Thermodynamics of Morphology

Welcome to the technical guide for processing this compound (10-HPT) based thin films. As a researcher, you are likely utilizing this material for its hole-transporting capabilities in Organic Thin-Film Transistors (OTFTs) or as a donor material in Organic Photovoltaics (OPVs).

The Critical Challenge: Phenothiazine derivatives possess a "butterfly" core structure—a non-planar, bent geometry. Unlike planar acenes (e.g., pentacene), 10-HPT molecules must overcome significant steric hindrance to stack efficiently. Annealing is not merely about solvent removal; it is the thermodynamic driver that forces these bent molecules to nest into a conductive


-

stacking arrangement.

Warning on Physical State: Pure


-hexylphenothiazine can be an oil or low-melting solid depending on purity and exact isomeric composition. This guide assumes you are working with a crystalline derivative  (e.g., 3,7-functionalized) or a solid-state blend  capable of supporting a thin film. If your material is liquid at room temperature, thermal annealing will induce dewetting immediately; proceed to the "Solvent Vapor Annealing" section.

Module 1: Pre-Annealing & Deposition (The Foundation)

Before applying heat, the kinetic state of the as-cast film must be controlled.

Q: Why does my film dewet (form droplets) immediately upon heating? A: This is a surface energy mismatch. The hexyl chain makes 10-HPT hydrophobic. If you deposit onto a hydrophilic surface (like bare SiO


 or glass), the molecules will migrate to minimize contact area when energized by heat.

The Fix: Self-Assembled Monolayers (SAMs) You must passivate the dielectric interface before deposition.

SubstrateRecommended SAMContact Angle TargetMechanism
SiO

/ Glass
OTS (Octadecyltrichlorosilane)~105°Matches alkyl chain of 10-HPT, promoting vertical alignment.[1]
Gold Electrodes PFBT (Pentafluorobenzenethiol)~90°Lowers injection barrier and prevents delamination.[1]
Flexible (PET/PEN) HMDS (Hexamethyldisilazane)~85°Quick vapor prime to neutralize surface hydroxyls.[1]

Module 2: Thermal Optimization (The Core)

There is no single "magic temperature." You must determine the Processing Window (


) defined as:


Where

is the glass transition temperature and

is the melting point.
Standard Protocol for Crystalline Derivatives

Step 1: Differential Scanning Calorimetry (DSC) Run a DSC cycle on your bulk powder. Identify the endothermic melting peak (


).
  • Typical Range: 120°C – 180°C (highly dependent on functionalization).

  • Target Annealing Temp: Start at

    
     (in Kelvin).
    

Step 2: The Gradient Method Do not anneal all samples at once. Fabricate 5 identical substrates and anneal at increasing temperatures for 20 minutes in a Nitrogen (


) glovebox.
  • Sample A: As-cast (Reference)

  • Sample B: 80°C (Solvent removal only)

  • Sample C: 100°C (Cold crystallization onset)

  • Sample D: 120°C (Crystal growth zone)

  • Sample E: 140°C (Near-melt processing)

Step 3: Cooling Rate

  • Slow Cool (Recommended): Turn off the hotplate and let samples reach RT over 30-60 mins. This allows the "butterfly" cores to nest gently, maximizing

    
    -orbital overlap.
    
  • Quench: Rapid cooling freezes the amorphous state—generally undesirable for 10-HPT mobility.

Visualizing the Optimization Workflow

OptimizationCycle cluster_Anneal Thermal Gradient (20 min, N2) Start Raw Material (Powder) DSC DSC Analysis (Find Tm & Tg) Start->DSC Deposition Spin Coating (Chlorobenzene/CHCl3) DSC->Deposition Define Range T1 80°C (Solvent Purge) Deposition->T1 T2 100°C (Nucleation) Deposition->T2 T3 120°C (Growth) Deposition->T3 T4 140°C (High Mobility) Deposition->T4 Check Microscopy Check (Polarized Light) T1->Check T2->Check T3->Check T4->Check Result Optimal Device Performance Check->Result Max Grain Size No Dewetting

Caption: Workflow for determining the specific annealing temperature based on thermal properties of the specific 10-HPT derivative.

Module 3: Troubleshooting Defects

Use this logic tree to diagnose film failures post-annealing.

Q: My film turned cloudy/white. Is this bad? A: Not necessarily. Cloudiness often indicates crystallization (scattering of light by grain boundaries).

  • Action: Check under a Polarized Optical Microscope (POM). If you see distinct birefringent domains (colorful textures), you have successfully crystallized the film. If it looks like white powder, you overheated and sublimed the material.

Q: I see circular holes (Pinholes). A: This is dewetting.

  • Cause: Annealing temperature > Surface Energy limit.

  • Solution: Reduce temperature by 10°C or increase the quality of your OTS/HMDS monolayer.

Troubleshooting Logic Tree

Troubleshooting Observation Visual Inspection (Post-Anneal) Cloudy Film is Cloudy/Opaque Observation->Cloudy Clear Film is Transparent Observation->Clear Holes Circular Holes/Discontinuities Observation->Holes XRD Check XRD Cloudy->XRD Mobility Measure Mobility Clear->Mobility Surface Check Substrate Treatment Holes->Surface Good High Crystallinity (Good) XRD->Good Sharp Peaks Amorphous Amorphous/Glassy (Increase Temp) Mobility->Amorphous Low Mobility Dewetting Dewetting Failure (Reduce Temp or Improve SAM) Surface->Dewetting

Caption: Diagnostic logic for identifying failure modes in annealed organic semiconductor films.

Module 4: Advanced Characterization Metrics

To validate your optimization, you must quantify the structural changes.

TechniqueWhat to look forSuccess Indicator
XRD (Out-of-Plane) Lamellar spacing (

)
Appearance of sharp, higher-order peaks (001, 002, 003).[1] Indicates vertical ordering.
AFM (Tapping Mode) Surface TopographyTerraced islands with step heights corresponding to the molecule length (~1.5–2.0 nm).[1]
UV-Vis Spectroscopy Aggregation statesA red-shift in absorption spectra (bathochromic shift) indicates J-aggregation (head-to-tail stacking).[1]

References

  • Phenothiazine Physical Properties: NIST Chemistry WebBook. Phenothiazine Melting Point and Thermochemistry.[2][3]Link

  • Annealing Mechanisms: Salleo, A., et al. "Microstructure and Charge Transport in Organic Thin-Film Transistors." Annual Review of Materials Research. Link

  • Surface Treatment: Kline, R. J., et al. "Controlling the Crystal Correlation Length and Charge Carrier Mobility in Polythiophene Thin Films." Nature Materials. Link

  • Phenothiazine Derivatives in Electronics: "Phenothiazine-based organic semiconductors for optoelectronic applications." Journal of Materials Chemistry C. Link

Sources

Strategies to improve the stability of perovskite solar cells with 10-Hexylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely employing 10-Hexylphenothiazine (10-HPT) to address the two "Achilles' heels" of perovskite photovoltaics: moisture degradation and interfacial non-radiative recombination .

10-HPT is a dual-function additive/interlayer. Its phenothiazine core acts as a Lewis base, donating electron density from Sulfur (S) and Nitrogen (N) atoms to passivate undercoordinated Lead (


) defects. Simultaneously, the 10-hexyl alkyl chain provides a hydrophobic steric barrier, effectively "encapsulating" individual grains or the film surface against humidity.

This guide moves beyond basic literature to address the operational realities of using 10-HPT. Below are the specific protocols and troubleshooting steps required to integrate this material without compromising device efficiency.

Part 1: Mechanism & Logic (The "Why")[1]

Before troubleshooting, verify your mechanistic hypothesis. If your device is losing Fill Factor (FF) or


, the interaction between 10-HPT and the perovskite surface is likely misaligned.
The Dual-Action Stabilization Mechanism[1]
  • Defect Healing: The electron-rich S and N atoms in the phenothiazine ring coordinate with

    
     iodine vacancies (Lewis acids) at the crystal surface. This suppresses trap states that cause voltage loss.
    
  • Moisture Shielding: The hexyl chain (

    
    ) orients away from the surface, creating a low-surface-energy barrier that repels water molecules.
    

G Perovskite Perovskite Surface (Undercoordinated Pb2+ Defects) Recombination Non-Radiative Recombination Perovskite->Recombination Without Passivation Stability Enhanced Stability & Voc Perovskite->Stability Result HPT_Core 10-HPT Core (Phenothiazine Ring S/N) HPT_Core->Perovskite Lewis Base Coordination (Passivates Pb2+) HPT_Tail Hexyl Chain (Hydrophobic C6 Tail) HPT_Core->HPT_Tail Covalent Bond HPT_Core->Recombination Suppresses Moisture Atmospheric Moisture (H2O) HPT_Tail->Moisture Repels (Steric Barrier) HPT_Tail->Stability Result

Figure 1: Mechanism of Action. The phenothiazine core heals surface defects while the hexyl tail physically blocks moisture ingress.

Part 2: Experimental Protocols & Troubleshooting

Module A: Solution Preparation & Solubility

Q: My 10-HPT solution is cloudy or precipitating during storage. What is the correct solvent system?

A: 10-HPT is highly lipophilic due to the hexyl chain. It is insoluble in polar solvents like DMF or DMSO (used for perovskites) and poorly soluble in alcohols (IPA).

  • Correct Solvent: Chlorobenzene (CB) or Toluene (Anhydrous).

  • Concentration Window:

    • For Interface Layer: 2 mg/mL – 5 mg/mL.

    • For Bulk Additive: 0.5 mg/mL – 1.0 mg/mL (mixed into anti-solvent).

  • Protocol:

    • Weigh 10-HPT in a nitrogen-filled glovebox.

    • Dissolve in anhydrous Chlorobenzene.

    • Stir at 60°C for 30 minutes to ensure complete dissolution.

    • Filter through a 0.22 µm PTFE filter before use. Do not use Nylon filters (hydrophilic).

Module B: Deposition Strategy (Interface Engineering)

Q: I applied 10-HPT on top of my perovskite, but the efficiency (


) dropped significantly due to high series resistance (

). Why?

A: You likely applied a layer that is too thick. The hexyl chain is insulating. If the layer exceeds a few nanometers (monolayer/bilayer), it blocks hole transport to the HTM (e.g., Spiro-OMeTAD).

Correct Protocol: Dynamic Spin-Coating (Surface Passivation)

StepParameterRationale
1. Preparation Perovskite film annealed and cooled to RT.Prevents rapid solvent evaporation affecting morphology.
2. Loading Load 50 µL of 2 mg/mL 10-HPT in Chlorobenzene.Low concentration ensures monolayer coverage, not bulk film.
3. Spin Program 4000 rpm for 20s (Dynamic dispense at 0s).High speed creates an ultra-thin passivation layer.
4. Annealing 100°C for 5-10 mins .CRITICAL: Promotes the coordination of S/N to Pb defects and removes residual solvent.
5. HTM Deposition Deposit Spiro-OMeTAD/PTAA immediately after cooling.Prevents surface contamination.

Troubleshooting Checklist:

Module C: Stability Testing & Degradation Diagnosis

Q: My encapsulated devices show improved moisture stability, but thermal stability at 85°C is poor. Is 10-HPT degrading?

A: 10-HPT itself is thermally stable, but its binding to the perovskite is reversible. At high temperatures (


), the weak Lewis acid-base adduct can dissociate, and the molecule may migrate or aggregate, leaving defects exposed.

Diagnostic Workflow:

  • Initial T0 Measurement: Record PCE,

    
    , and steady-state PL (Photoluminescence).
    
  • Stress Test: ISOS-D-1 (Dark, Shelf Life) vs. ISOS-T-1 (Thermal, 85°C).

  • Failure Analysis:

    • If PL intensity drops after heating: The passivation has detached. Solution: Use a derivative with a stronger anchor (e.g., bidentate ligands) or increase the annealing time during fabrication to thermodynamically lock the interface.

    • If Film turns yellow (PbI2): Moisture ingress. Solution: The 10-HPT layer is not uniform. Improve coverage by increasing spin speed or concentration slightly (up to 5 mg/mL).

Workflow Prep 1. Sol. Prep (2mg/mL in CB) Spin 2. Dynamic Spin (4000 rpm) Prep->Spin Anneal 3. Thermal Activation (100°C, 10 min) Spin->Anneal Test 4. Stability Test (ISOS Protocols) Anneal->Test Decision PCE Loss? Test->Decision Fix1 Reduce Conc. (Insulating Barrier) Decision->Fix1 High Rs Fix2 Check Coverage (Pinholes) Decision->Fix2 Low Voc/Stability

Figure 2: Optimization workflow for 10-HPT interface layer deposition.

Part 3: FAQ – Field Issues

Q: Can I use 10-HPT as an additive inside the perovskite precursor solution instead of on top? A: Proceed with caution. Because 10-HPT is hydrophobic and bulky, adding it to the hydrophilic precursor (DMF/DMSO) often leads to phase separation or micelle formation. This can disrupt crystallization, creating more defects than it cures.

  • Recommendation: If you must use it as a bulk additive, limit concentration to <0.1 wt% and pre-dissolve it in the anti-solvent (Chlorobenzene) used during the dripping step, rather than the main precursor.

Q: How does 10-HPT compare to Phenethylammonium Iodide (PEAI) for passivation? A: PEAI forms a 2D perovskite layer (


 or 

phase) on the surface. 10-HPT does not form a 2D perovskite; it relies on molecular adsorption (Lewis acid-base).
  • Advantage of 10-HPT: It does not alter the bandgap or crystal structure of the surface, preserving charge extraction efficiency better than thick 2D layers in some architectures.

  • Disadvantage: The bonding is generally weaker than the ionic incorporation of PEAI.

References

  • Phenothiazine-Based Hole-Transporting M

    • Context: Establishes the fundamental chemical stability and hole-transporting capabilities of the phenothiazine core in PSCs.
    • Source: ACS Publications (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells.
  • Passivation Mechanism of Phenothiazine Deriv

    • Context: Details the Lewis base mechanism (S/N interaction with Pb)
    • Source: Chemical Engineering Journal (2020).[1] Passivation Functionalized Phenothiazine-Based Hole Transport Material for Highly Efficient Perovskite Solar Cell.

  • Hydrophobic Interface Engineering Str

    • Context: Validates the strategy of using alkyl-functionalized molecules to create moisture barriers and improve long-term stability (ISOS protocols).
    • Source: Energy & Environmental Science (2020). Phase transition engineering for effective defect passivation to achieve highly efficient and stable perovskite solar cells.

Sources

Technical Support Center: 10-Hexylphenothiazine Stability and Solution Handling

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 10-Hexylphenothiazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the shelf life and stability of this compound and its solutions. As a lipophilic derivative of the phenothiazine core, this compound offers unique properties but also shares the inherent vulnerabilities of its chemical class, namely susceptibility to oxidation and photodegradation. Understanding and mitigating these degradation pathways is critical for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth, field-proven insights and protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Question: What are the primary causes of this compound degradation?

Answer: The degradation of this compound, like other phenothiazine derivatives, is primarily driven by two mechanisms: oxidation and photodegradation.[1][2]

  • Oxidation: The electron-rich sulfur atom in the central ring is highly susceptible to oxidation. This process is accelerated by atmospheric oxygen, heat, and the presence of certain metal ions.[3][4] The primary oxidation product is the corresponding sulfoxide (this compound-5-oxide).[4][5][6]

  • Photodegradation: The conjugated tricyclic structure of phenothiazine absorbs ultraviolet (UV) and visible light, which can promote the molecule to an excited state.[2][7] This excited molecule is highly reactive and can degrade through various pathways, including photo-oxidation, often leading to a complex mixture of colored byproducts.[2]

Question: How should I store the solid (neat) this compound compound?

Answer: Proper storage of the solid compound is the first line of defense against degradation. The goal is to minimize exposure to light, oxygen, and heat.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of autoxidation.[4][8]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the sulfur atom.[4]
Light Store in an amber or opaque vialPrevents exposure to UV and visible light, minimizing photodegradation.[1][2]
Container Tightly sealed containerPrevents moisture and oxygen ingress.[8]

Question: What is the best way to prepare a stable stock solution?

Answer: The stability of this compound diminishes significantly once in solution. The choice of solvent and the preparation technique are critical. Due to its lipophilic nature (conferred by the hexyl chain), it has poor solubility in water but is soluble in organic solvents like ethanol, DMSO, and chloroform.[9]

For maximum stability, prepare solutions in a deoxygenated, high-purity solvent. Ethanol or DMSO that has been sparged with argon or nitrogen for 15-20 minutes is highly recommended. Always prepare the solution in amber glassware to protect it from light. For long-term storage, aliquoting and freezing under an inert atmosphere is the best practice.

Question: What are the visual signs of degradation in my solution?

Answer: A freshly prepared solution of high-purity this compound in a suitable solvent should be colorless to very pale yellow. The appearance of a more intense yellow, pink, brown, or reddish color is a clear visual indicator of degradation. This discoloration is typically caused by the formation of oxidized and polymeric photoproducts.[2] If you observe a color change, the solution's integrity is compromised, and it should not be used for quantitative experiments.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Question: My this compound solution turned yellow/pink shortly after preparation. What happened and how can I prevent it?

Answer: This is the most common stability issue and is almost certainly due to rapid oxidation and/or photodegradation. This occurs when the solution is prepared with solvents containing dissolved oxygen or under direct laboratory lighting.

Causality: The phenothiazine core can be oxidized to a radical cation, which is an initial step in the formation of colored degradation products.[10] Light provides the energy to accelerate this process dramatically.[2]

Solution Workflow:

To prevent this, you must implement a controlled preparation protocol that eliminates both oxygen and light. See Protocol 3.1: Preparation of a Stabilized Stock Solution for a detailed step-by-step guide. The key principles are solvent deoxygenation, use of light-blocking glassware, and blanketing the solution with an inert gas.

G cluster_0 Troubleshooting: Discolored Solution start Solution turns yellow/pink check_conditions Review Preparation Method: 1. Was solvent deoxygenated? 2. Was amber glassware used? 3. Was solution exposed to bright light? start->check_conditions cause Probable Cause: Oxidation and/or Photodegradation check_conditions->cause 'No' to any question solution Implement Corrective Action: Follow Protocol 3.1 for Stabilized Solution Preparation cause->solution verify Verify Stability: Monitor new solution for color change over 24h solution->verify

Caption: Troubleshooting workflow for discolored solutions.

Question: I'm seeing new peaks in my HPLC chromatogram that weren't there initially. How do I know if they are from degradation?

Answer: The appearance of new peaks, especially those that are more polar (i.e., have shorter retention times on a reverse-phase column), is a strong indicator of degradation. Oxidized products, such as the sulfoxide derivative, are more polar than the parent this compound and will therefore elute earlier.

Diagnostic Workflow:

  • Characterize the Impurity: The primary oxidation product, this compound-5-oxide, is the most likely candidate. If you have a standard, you can confirm by retention time matching.

  • Perform a Forced Degradation Study: To definitively identify degradation products, intentionally stress a sample of your solution. See Protocol 3.2: Performing a Forced Degradation Study . Comparing the chromatograms from the stressed samples (e.g., exposed to H₂O₂, strong light, heat) with your aged sample will help confirm the identity of the peaks. For example, the peak that grows significantly in the H₂O₂-stressed sample is almost certainly an oxidation product.

  • Utilize Mass Spectrometry: For unknown peaks, HPLC-MS is the ideal tool. The expected mass of the sulfoxide product (M+16) and sulfone (M+32) can be easily identified.

Question: My bioassay or chemical reaction results are inconsistent. Could the stability of my this compound solution be the cause?

Answer: Absolutely. If the concentration of the active compound is decreasing over time, it will directly lead to a loss of potency and result in poor experimental reproducibility. Do not assume a solution prepared one week is equivalent to a freshly prepared one without validation.

Solution: Implement a Stability Study

You must determine the usable lifetime of your specific solution under your exact storage conditions.

G cluster_1 Experimental Workflow: Stability Study prep Prepare Solution (Protocol 3.1) t0 T=0 Analysis: Analyze immediately by HPLC (Protocol 3.3). Establish initial purity/concentration. prep->t0 store Store Aliquots under defined conditions (e.g., 4°C, dark) t0->store tp Time Point Analysis: Analyze aliquots at defined intervals (e.g., 24h, 48h, 1 week) store->tp data Data Analysis: Calculate % remaining of parent compound. Identify and quantify major degradants. tp->data conclude Conclusion: Determine acceptable shelf life (e.g., time until purity <95%) data->conclude

Caption: Workflow for conducting a solution stability study.

An example data table for this study is shown below.

Time Point Storage Condition Peak Area (Parent) % Parent Remaining Peak Area (Sulfoxide) Observations
0 hoursN/A1,500,000100.0%< LODColorless
24 hours4°C, Dark1,485,00099.0%12,000Colorless
1 week4°C, Dark1,425,00095.0%65,000Faint yellow tinge
1 weekRT, Lab Light975,00065.0%350,000Noticeably yellow

Section 3: Key Protocols and Methodologies

Protocol 3.1: Preparation of a Stabilized Stock Solution

This protocol minimizes degradation by controlling for oxygen and light exposure.

  • Solvent Selection: Choose a high-purity, HPLC-grade solvent in which this compound is freely soluble (e.g., Ethanol, Acetonitrile, or DMSO).

  • Solvent Deoxygenation: Transfer the required volume of solvent to a flask. Sparge (bubble) with an inert gas (Argon or Nitrogen) for at least 20 minutes to remove dissolved oxygen.

  • Weighing: In subdued light, accurately weigh the required amount of solid this compound into an amber volumetric flask.

  • Dissolution: Add a portion of the deoxygenated solvent to the flask and gently sonicate or swirl to dissolve the solid completely.

  • Final Volume: Once dissolved, bring the solution to the final volume with the deoxygenated solvent.

  • Inert Blanketing: Before sealing the flask, gently blow a stream of inert gas over the headspace of the solution for 15-30 seconds to displace any air.

  • Storage: Immediately cap the flask tightly. If storing for more than a few hours, divide the solution into smaller amber vials (filling them to minimize headspace) and store at 2-8°C or frozen (-20°C) under an inert atmosphere.

Protocol 3.2: Performing a Forced Degradation Study

This study helps identify potential degradation products. Prepare separate solutions and expose them to the following conditions for a set period (e.g., 24 hours), alongside a protected control sample.

  • Acid Hydrolysis: Add HCl to reach a final concentration of 0.1 N.

  • Base Hydrolysis: Add NaOH to reach a final concentration of 0.1 N.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Heat the solution at 60°C in the dark.

  • Photolytic Stress: Expose the solution to direct, intense light (e.g., a photostability chamber or direct sunlight).

Analyze all samples by HPLC (Protocol 3.3) and compare the chromatograms to identify which stress conditions generate the impurity peaks seen in your aged samples.

Protocol 3.3: HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method suitable for separating this compound from its more polar degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: Sulfoxide degradant will elute first, followed by the parent this compound.

Section 4: Primary Degradation Pathways

Understanding the chemical transformations is key to preventing them. The two main degradation routes for this compound are illustrated below.

G cluster_main Primary Degradation Pathways of this compound cluster_ox Oxidative Pathway cluster_photo Photodegradation Pathway PTZ This compound (Stable Parent) PTZ_SO This compound-5-oxide (Sulfoxide) PTZ->PTZ_SO O₂ / Heat (Slow) PTZ_excited Excited State [PTZ]* PTZ->PTZ_excited Light (hν) (Fast) PTZ_SO2 This compound-5,5-dioxide (Sulfone) PTZ_SO->PTZ_SO2 Further Oxidation PTZ_radical Radical Cation [PTZ].+ PTZ_excited->PTZ_radical Products Colored Photoproducts (Complex Mixture) PTZ_radical->Products

Caption: Key oxidative and photodegradation pathways.

The oxidative pathway is often slower and leads to well-defined products like the sulfoxide.[4] The photodegradation pathway is typically faster and can result in a complex mixture of colored byproducts via a radical cation intermediate.[2][10]

References

  • Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems. Die Pharmazie, 30(6), 368–369. [Link]

  • Colturato-Kido, C., et al. (2021). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Molecules, 26(x), x. (Note: This is a general review on phenothiazine apoptosis, referenced from the search result for context on bioactivity). [Link]

  • Beihoffer, T. W., et al. (1998). Method for removal of phenothiazine inhibitor from acrylic acid. U.S. Patent No. 5,763,658. Washington, DC: U.S.
  • Gomes, P., et al. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 28(x), x. [Link]

  • Taylor & Francis Online. (2023). Phenothiazine – Knowledge and References. (Note: This is a collection of articles, the specific citation refers to the general knowledge on oxidation and stabilization). [Link]

  • Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis, 18(3), 143–151. [Link]

  • Jain, S., et al. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Current Bioactive Compounds. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved January 28, 2026. [Link]

  • Davidson, A. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. Journal of Pharmacy and Pharmacology, 28(11), 795–800. [Link]

  • Lewis, D. A., et al. (2014). Oxidation of Selected Phenothiazine Drugs During Sample Preparation. Journal of Analytical Toxicology, 38(8), 517-525. [Link]

  • Kulik, N., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Pharmaceuticals, 15(x), x. [Link]

  • Chignell, C. F., et al. (1985). The photochemistry of phenothiazine drugs. Photochemistry and Photobiology, 42(2), 211-221. (Note: A representative article on phenothiazine photochemistry, found in search results). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95203, 10-Phenylphenothiazine. [Link]

  • Montanaro, A., et al. (1998). Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. The Journal of Physical Chemistry A, 102(38), 7429–7438. [Link]

  • Manian, F. M. (1968). Purification of phenothiazine. U.S. Patent No. 3,381,007. Washington, DC: U.S.
  • Lewis, D. A., et al. (2014). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 38(8), 517-525. [Link]

  • Cheméo. (n.d.). Chemical Properties of 10H-Phenothiazine, 10-methyl- (CAS 1207-72-3). [Link]

  • Blazheyevskiy, M.Ye., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and objects of chemical analysis, 18(3). [Link]

  • Jouyban, A., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Journal of Chemical & Engineering Data, 56(7), 3122-3125. [Link]

  • Van der Westhuyzen, R., et al. (2017). Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. ACS Omega, 2(7), 3492–3496. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607618, 10H-Phenothiazine-1-carboxylic acid. [Link]

  • Al Zahrani, N. A., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566. [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392–1395. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219180, 10H-Phenothiazine, 10-methyl-, 5-oxide. [Link]

  • Prato, F., et al. (2021). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. Antioxidants, 10(11), 1735. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74200, 10-Acetylphenothiazine. [Link]

  • Kim, J-H., et al. (2017). Phenothiazine Scope: Steric Strain Induced Planarization and Excimer Formation. The Journal of Physical Chemistry C, 121(34), 18368–18377. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 10-Hexylphenothiazine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Phenothiazine Chemistry

This in-depth guide provides a comparative analysis of two orthogonal and powerful analytical techniques for determining the purity of synthesized 10-Hexylphenothiazine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind the experimental choices for each method, present detailed protocols, and compare the quantitative data to illustrate how these techniques can be used synergistically to build a comprehensive and trustworthy purity profile.

Context: Synthesis of this compound

To appreciate the potential impurities, we must first understand the synthesis. A common and effective method for N-alkylation of phenothiazine involves its reaction with an alkyl halide in the presence of a base.[3][4]

Reaction Scheme: Phenothiazine reacts with 1-bromohexane using sodium hydride (NaH) as a base in a tetrahydrofuran (THF) solvent to yield this compound.

Potential impurities arising from this synthesis could include:

  • Unreacted Phenothiazine: Incomplete reaction.

  • By-products: Products from side reactions, though less common in this specific alkylation.

  • Residual Solvents: THF, diethyl ether, or other solvents used during workup and purification.

  • Degradation Products: Phenothiazines can be susceptible to oxidation, forming sulfoxides.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in pharmaceutical quality control.[5] Its strength lies in its exceptional ability to separate components of a mixture, allowing for the detection and quantification of even minor impurities.[6][7] We employ a reverse-phase HPLC (RP-HPLC) method, which is ideal for separating non-polar to moderately polar organic molecules like this compound.

The "Why": Causality in HPLC Method Design

The principle of RP-HPLC is based on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8][9]

  • Stationary Phase (Column): We select a C18 (octadecylsilane) column. The long alkyl chains of the C18 packing provide a highly hydrophobic surface. This compound, with its hexyl chain and tricyclic aromatic system, is significantly hydrophobic and will have a strong affinity for this stationary phase, leading to good retention and allowing for effective separation from more polar impurities like unreacted phenothiazine.

  • Mobile Phase: A gradient elution using water and acetonitrile is chosen.[5] We start with a higher percentage of water (the more polar solvent), which ensures that all components, including the target compound, are retained on the column. We then gradually increase the percentage of acetonitrile (the less polar, "stronger" solvent). This increasing organic content systematically reduces the polarity of the mobile phase, causing compounds to elute in order of increasing hydrophobicity.[8] This gradient approach ensures sharp peaks and good resolution between the highly hydrophobic this compound and any less hydrophobic impurities.

  • Detection: A UV detector is used, set to a wavelength where phenothiazine derivatives are known to absorb strongly (typically around 254 nm), ensuring high sensitivity.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis p1 Accurately weigh ~1 mg of this compound p2 Dissolve in Acetonitrile to make 1 mg/mL stock p1->p2 h2 Inject 10 µL of sample p2->h2 p3 Prepare Mobile Phase A (Water) & B (Acetonitrile) h1 Equilibrate C18 Column with initial mobile phase p3->h1 h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect at 254 nm h3->h4 a1 Integrate Peak Areas in Chromatogram h4->a1 a2 Calculate % Purity (Area Percent Method) a1->a2

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol
  • Sample Preparation: Accurately weigh approximately 1.0 mg of the synthesized this compound and dissolve it in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL solution.

  • Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (re-equilibration)

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Results and Interpretation: HPLC Data

The analysis of a synthesized batch of this compound yielded the following results.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5215,8301.1Phenothiazine (Starting Material)
212.871,421,50098.6This compound
314.154,3250.3Unknown Impurity
Total 1,441,655 100.0

The chromatogram shows a major peak at 12.87 minutes, corresponding to the hydrophobic product, this compound. A small peak at 4.52 minutes is consistent with the more polar, unreacted phenothiazine starting material. Based on this relative area normalization, the purity is determined to be 98.6%.

Part 2: Purity Determination by Quantitative NMR (qNMR)

While HPLC provides excellent separation, NMR spectroscopy offers an unparalleled ability to provide structural information and can be adapted for highly accurate, absolute quantification.[10] Quantitative ¹H NMR (qNMR) is a primary analytical method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[11][12]

The "Why": Causality in qNMR Method Design

The fundamental principle of qNMR is that the area (integral) of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[13]

  • Internal Standard Selection: A suitable internal standard is critical. We choose Maleic Acid for this analysis. Its key attributes are:

    • Purity: It is available as a high-purity, certified reference material.

    • Signal Simplicity: It produces a sharp singlet in the ¹H NMR spectrum.

    • Chemical Shift: Its signal (~6.3 ppm in DMSO-d₆) appears in a region of the spectrum that does not overlap with any signals from this compound.[11]

    • Stability: It is non-volatile and stable under the experimental conditions.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves both the non-polar analyte and the polar internal standard.

  • Acquisition Parameters: To ensure accurate integration, certain NMR parameters must be optimized. A long relaxation delay (D1) is crucial to allow all protons to fully relax between scans, ensuring the signal intensity is truly proportional to the number of protons.

Experimental Workflow: qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis p1 Accurately weigh ~10 mg of this compound p3 Dissolve both in a precise volume of DMSO-d6 in NMR tube p1->p3 p2 Accurately weigh ~5 mg of Maleic Acid (Standard) p2->p3 n1 Insert sample into 400 MHz NMR Spectrometer p3->n1 n2 Acquire 1H spectrum with long relaxation delay (e.g., 30s) n1->n2 a1 Phase and baseline correct spectrum n2->a1 a2 Integrate characteristic analyte and standard signals a1->a2 a3 Calculate absolute purity using the qNMR equation a2->a3

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Detailed qNMR Protocol
  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound (Mass_analyte).

    • Accurately weigh ~5 mg of certified Maleic Acid internal standard (Mass_std).

    • Transfer both solids to a vial and dissolve in approximately 0.75 mL of DMSO-d₆. Transfer the solution to an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Solvent: DMSO-d₆.

    • Number of Scans: 16.

    • Relaxation Delay (D1): 30 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Processing:

    • Apply Fourier transformation, followed by careful phasing and baseline correction of the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the terminal methyl group of the hexyl chain, a triplet expected around 0.8 ppm). Let this be Integral_analyte.

    • Integrate the singlet from Maleic Acid (~6.3 ppm). Let this be Integral_std.

  • Purity Calculation: Use the following standard equation:[13]

    Purity (%) = (Integral_analyte / Integral_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std

    Where:

    • N: Number of protons for the integrated signal (N_std = 2 for maleic acid; N_analyte = 3 for the terminal methyl group).

    • MW: Molecular Weight (MW_analyte = 283.44 g/mol ; MW_std = 116.07 g/mol ).

    • Purity_std: Purity of the internal standard (e.g., 99.9%).

Results and Interpretation: qNMR Data

The ¹H NMR spectrum confirms the structure of this compound, showing the characteristic aromatic signals and the aliphatic signals of the hexyl chain.

ParameterValue
Mass_analyte10.25 mg
Mass_std (Maleic Acid)5.18 mg
Purity_std99.9%
Integral_analyte (triplet at ~0.8 ppm)1.00 (normalized)
Integral_std (singlet at ~6.3 ppm)0.55
N_analyte3
N_std2
MW_analyte283.44 g/mol
MW_std116.07 g/mol

Plugging these values into the equation: Purity (%) = (1.00 / 0.55) * (2 / 3) * (283.44 / 116.07) * (5.18 / 10.25) * 99.9% Purity (%) = 98.4%

This result indicates an absolute purity of 98.4%. The spectrum also showed a very small signal corresponding to residual diethyl ether, an impurity not detected by HPLC.

Comparative Analysis: HPLC vs. qNMR

Both techniques provided very similar purity values (98.6% by HPLC vs. 98.4% by qNMR), demonstrating strong agreement. However, they offer different and complementary information.

FeatureHPLC (Area Percent Method)Quantitative NMR (qNMR)
Principle Physical separation based on polarity/hydrophobicity.Chemical structure and nuclei count.
Quantification Relative. Assumes all components have the same detector response (e.g., UV absorbance), which can be a source of error.Absolute. Directly compares analyte to a certified standard, providing a more accurate mass purity.[10][14]
Impurity Detection Excellent for detecting and resolving impurities that are chromatographically separable and UV-active.Detects any proton-containing impurity, including residual solvents and non-UV active compounds. May not resolve structurally similar impurities.
Impurity Identification Provides no structural information on unknown impurities. Retention time alone is not proof of identity.Provides structural information that can help identify unknown impurities.
Throughput Relatively high. A single run takes ~25 minutes.Lower. Requires precise weighing and longer experiment times due to the relaxation delay.
Strengths Superior separation power for complex mixtures. High sensitivity for trace impurities."Truthful" quantification without needing a reference standard of the analyte. Provides structural confirmation simultaneously.[15]
Limitations May miss non-UV active impurities. Purity calculation can be inaccurate if impurities have different extinction coefficients.Lower sensitivity than HPLC. Signal overlap can complicate integration and analysis.[7]

Conclusion: A Synergistic Approach to Purity Validation

For the comprehensive purity analysis of synthesized this compound, neither HPLC nor NMR should be used in isolation. They are orthogonal techniques that, when used together, provide a self-validating system for quality assessment.

  • HPLC serves as the primary tool for separation, demonstrating the chromatographic purity and quantifying known, UV-active impurities like the starting material with high sensitivity. A purity value of 98.6% was determined.

  • qNMR provides an absolute purity value (98.4% ) that is independent of detector response factors and confirms the structural identity of the main component. Crucially, it can also detect and quantify impurities that are invisible to HPLC's UV detector, such as residual solvents.

By combining these methods, researchers and drug development professionals can be highly confident in the quality of their synthesized material. The HPLC confirms the absence of significant related impurities, while the qNMR confirms the absolute amount of the desired compound in the bulk material, ensuring that subsequent biological or material science experiments are based on a well-characterized and verifiably pure substance.

References

  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Available at: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 10H-1,9-diazaphenothiazine and its 10-derivatives: synthesis, characterisation and biological evaluation as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Information System. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds. Google Patents.
  • PubMed. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Mestrelab Resources. (2013). Purity Calculation. Mestrelab. Available at: [Link]

  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Stack Exchange. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. ResearchGate. Available at: [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. IonSource. Available at: [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Available at: [Link]

  • Unknown Source. (2017). Quantitative NMR Spectroscopy. (Document provided without a direct verifiable source link).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Ltd. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM.... Journal of Food and Drug Analysis. Available at: [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). The Organic Chemistry Tutor. Available at: [Link]

  • Unknown Source. Basic 1H- and 13C-NMR Spectroscopy. (Book or chapter provided without a direct verifiable source link).

Sources

A Senior Application Scientist's Guide to the Electrochemical Performance of 10-Hexylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of redox-active organic molecules, phenothiazines have carved a significant niche due to their robust electrochemical properties and diverse applications, from redox flow batteries to photoredox catalysis. This guide provides an in-depth validation of the electrochemical performance of a key derivative, 10-Hexylphenothiazine (HPT), comparing it with established alternatives to inform material selection and experimental design.

Introduction to this compound: Structure and Redox Significance

This compound belongs to the N-alkylated phenothiazine family, characterized by a tricyclic aromatic core containing nitrogen and sulfur heteroatoms. The introduction of a hexyl group at the nitrogen atom (N-10 position) significantly enhances its solubility in organic solvents, a critical factor for its application in non-aqueous electrochemical systems.[1] The core phenothiazine structure is known for its ability to undergo a stable, one-electron oxidation to form a cation radical, a property central to its function in various electrochemical applications.[2]

The fundamental redox mechanism of this compound involves the reversible oxidation of the phenothiazine core. This process is a single-electron transfer event, resulting in the formation of a stable radical cation. The stability of this radical cation is a key determinant of the material's performance, particularly its cycling stability in applications like redox flow batteries.[2]

Caption: Reversible one-electron redox mechanism of this compound.

Experimental Validation Protocols: A Self-Validating Approach

To rigorously assess the electrochemical performance of this compound, a suite of standard electrochemical techniques is employed. The causality behind these experimental choices is to build a comprehensive and trustworthy profile of the molecule's redox behavior.

Cyclic Voltammetry (CV)

Purpose: Cyclic voltammetry is the cornerstone for characterizing redox-active species. It provides critical information on the redox potentials, electrochemical reversibility, and diffusion characteristics of the analyte.[3]

Methodology:

  • Solution Preparation: A 1-5 mM solution of this compound is prepared in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a saturated calomel electrode (SCE) with a salt bridge).

  • Experimental Parameters: The potential is swept from an initial value where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then the scan is reversed. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) is applied to investigate the kinetics of the electron transfer.

  • Data Analysis: The resulting voltammogram is analyzed to determine the anodic and cathodic peak potentials (Epa, Epc), from which the formal redox potential (E°' = (Epa + Epc)/2) is calculated. The peak current (ip) is measured to evaluate the diffusion coefficient using the Randles-Sevcik equation. The ratio of the peak currents (ipa/ipc) and the peak separation (ΔEp = Epa - Epc) provide insights into the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Caption: Workflow for the electrochemical characterization using cyclic voltammetry.

Bulk Electrolysis (Chronoamperometry)

Purpose: To confirm the number of electrons transferred in the redox process and to assess the stability of the oxidized species over a longer timescale.

Methodology:

  • A solution of this compound is electrolyzed at a constant potential slightly more positive than its oxidation potential.

  • The current is monitored over time, and the total charge passed is used to calculate the number of electrons transferred per molecule (via Faraday's laws).

  • The stability of the resulting radical cation can be assessed by spectroscopic methods (e.g., UV-Vis) during and after electrolysis.

Long-Term Cycling (in a Redox Flow Battery setup)

Purpose: To evaluate the practical stability and performance of this compound in a device-relevant context, which is crucial for applications like energy storage.

Methodology:

  • A symmetric flow cell is constructed with the this compound solution as both the anolyte and catholyte.

  • The cell is subjected to repeated charge-discharge cycles at a constant current density.

  • The capacity retention and coulombic efficiency are monitored over hundreds of cycles to determine the long-term stability of the molecule.

Performance Comparison: this compound vs. Alternatives

The electrochemical performance of this compound is best understood when benchmarked against other well-established organic redox-active molecules. Here, we compare it with (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), Methyl Viologen, and an Anthraquinone derivative.

Table 1: Comparison of Key Electrochemical Parameters

ParameterThis compound (Estimated)TEMPOMethyl ViologenAnthraquinone (Derivative)
Redox Potential (V vs. SCE) ~ +0.7~ +0.7-0.45 (first reduction)Varies with derivative
Number of Electrons Transferred 111 + 12
Electrochemical Reversibility ReversibleReversibleReversibleReversible to Quasi-reversible
Diffusion Coefficient (cm²/s) ~ 1 x 10⁻⁵3.2 x 10⁻⁵[4]1.4 x 10⁻⁸ (in Nafion)[5]~ 5 x 10⁻⁴ (in IL-CPE)[6]
Cycling Stability Expected to be highHigh, but can be limited by crossover[7]Good, 99% capacity retention over 100 cycles[8]Generally good

Note: The values for this compound are estimated based on data for N-alkylated phenothiazines with shorter alkyl chains. The redox potential of N-methylphenothiazine is approximately +0.68 V vs. SCE.[9]

In-depth Analysis and Field-Proven Insights

The hexyl substituent on the phenothiazine core is primarily introduced to enhance solubility in organic electrolytes, a common strategy in the molecular engineering of redox-active materials for non-aqueous applications.[1] This modification is not expected to significantly alter the intrinsic redox potential of the phenothiazine core compared to shorter-chain N-alkyl derivatives.

Comparison with Alternatives:

  • TEMPO: A widely used stable nitroxide radical, TEMPO, exhibits a similar redox potential to phenothiazines, making it a suitable alternative in some applications.[4] However, its lower molecular weight can lead to higher rates of crossover in membrane-separated systems like redox flow batteries, impacting long-term performance.[7]

  • Methyl Viologen: This bipyridinium salt is a classic anolyte material (negative electrolyte) due to its negative reduction potential.[10] It undergoes two reversible one-electron reductions. Its high water solubility makes it ideal for aqueous redox flow batteries.[8]

  • Anthraquinones: These molecules are attractive due to their ability to undergo a two-electron redox process, offering higher theoretical energy densities.[11] Their redox potential can be tuned through chemical modification, making them versatile for both aqueous and non-aqueous systems.

The choice between these materials is highly application-dependent. For non-aqueous catholytes, this compound offers a compelling combination of a suitable redox potential, good solubility, and the inherent stability of the phenothiazine radical cation.

Conclusion

This compound stands as a promising candidate for various electrochemical applications, particularly in non-aqueous systems where solubility is a key consideration. Its electrochemical performance, characterized by a stable one-electron redox process at a moderately positive potential, is comparable to other N-alkylated phenothiazines. While direct experimental data for the hexyl derivative is still emerging, the well-established behavior of the phenothiazine family provides a strong foundation for its expected performance. When compared to alternatives like TEMPO, methyl viologen, and anthraquinones, this compound presents a unique set of properties that make it a valuable tool in the arsenal of researchers and professionals in electrochemistry and drug development. Further experimental validation of its long-term cycling stability and diffusion characteristics will be crucial in fully realizing its potential.

References

  • Barkschat, C. S., & Müller, T. J. J. (n.d.). SYNTHESIS AND ELECTRONIC PROPERTIES OF 3-ARYL 10H-PHENOTHIAZINES. UBB. Retrieved February 2, 2026, from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833–4840. [Link]

  • Malanina, A. N., Kuzin, Y. I., Padnya, P. L., Ivanov, A. N., Stoikov, I. I., & Evtugyn, G. A. (2025). Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. Analyst. [Link]

  • Kaifer, A. E. (2010). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 110(3), 1640-1663. [Link]

  • Ma, Y., et al. (2020). Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance. RSC Advances, 10(36), 21355-21363. [Link]

  • Mureşan, L. M., et al. (2017). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Studia Universitatis Babes-Bolyai Chemia, 62(1), 123-132. [Link]

  • Murthy, A. S. N., & Reddy, K. S. (1984). Cyclic-voltammetric studies of some phenothiazine dyes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(10), 2777-2783. [Link]

  • Olar, R., et al. (2009). Electrochemical investigation of electron-transfer phenomena in the series of phenothiazine and of related compounds. I comparative study of N-ALKYL-3-FORMYL-phenothiazines and of a phenothiazine schiff base by cyclic voltammetry. Revue Roumaine de Chimie, 54(11), 935-941. [Link]_

  • Park, M., et al. (2021). Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries. Journal of Materials Chemistry A, 9(16), 10245-10254. [Link]

  • Pine Research Instrumentation. (2023, July 28). Episode #16: Understanding diffusion coefficients [Video]. YouTube. [Link]

  • Rawashdeh, A. M. (n.d.). Computing the Redox Potentials of Phenothiazine and N-methylphenothiazine. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sjöberg, P. J. R., & Compton, R. G. (2009). Supporting Information Nafion Particles Doped with Methyl Viologen: Electrochemistry. The Royal Society of Chemistry. [Link]

  • Stahl, S. S., & Thummel, R. P. (2010). Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions. Chemical Reviews, 110(3), 1640-1663. [Link]

  • Stoklosa, A., & Drabowicz, J. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]

  • Tichter, T., et al. (2021). A Theoretical Framework for the Electrochemical Characterization of Anisotropic Micro-Emulsions. arXiv. [Link]

  • Wang, W., et al. (2022). Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering. ACS Materials Letters, 5(3), 743-757. [Link]

  • Wu, D. G., et al. (2008). Electrochemical studies of the lateral diffusion of TEMPO in the aqueous liquid/vapor interfacial region. The Journal of Physical Chemistry B, 112(4), 1195-1201. [Link]

  • Zanello, P. (2003).
  • Zhang, L., et al. (2020). Reversible Reduction of the TEMPO Radical: One Step Closer to an All-Organic Redox Flow Battery. ACS Sustainable Chemistry & Engineering, 8(50), 18563-18568. [Link]

  • Zhang, Y., et al. (2021). Mono-methyl viologen: a promising anolyte for alkaline aqueous redox flow batteries. Journal of Materials Chemistry A, 9(16), 10245-10254. [Link]

  • Zhou, Y., et al. (2022). Mitigating Ring-Opening to Develop Stable TEMPO Catholytes for pH-Neutral All-organic Redox Flow Batteries. Advanced Functional Materials, 32(29), 2203032. [Link]

  • aqion. (2020, December 5). Table of Diffusion Coefficients. Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

  • (N.d.). Retrieved February 2, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validated Characterization of 10-Hexylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of a novel chemical entity is the bedrock upon which all subsequent investigations are built. This guide provides an in-depth, technically-focused comparison of the characterization of 10-Hexylphenothiazine, a promising phenothiazine derivative, with its shorter-chain alkyl analogues, 10-Methylphenothiazine and 10-Ethylphenothiazine. We will delve into the causality behind experimental choices and present a self-validating system of protocols, ensuring the trustworthiness of the presented data.

The phenothiazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antipsychotic, antiemetic, and more recently, anticancer properties.[1] The N-alkylation of the phenothiazine core is a common strategy to modulate its physicochemical and pharmacological properties.[2] In this context, this compound, with its extended alkyl chain, presents an interesting candidate for investigation, potentially offering altered lipophilicity and membrane interaction characteristics compared to its shorter-chain counterparts.

This guide will navigate through the essential analytical techniques for the comprehensive characterization of these molecules, providing detailed, step-by-step methodologies and comparative data to facilitate a thorough understanding of their structural and purity profiles.

The Imperative of Cross-Validation in Compound Characterization

In the landscape of drug discovery and development, the reproducibility and reliability of analytical data are paramount. Cross-validation of analytical methods is a critical process to ensure that a validated method yields consistent and accurate results across different laboratories, analysts, or even different analytical techniques.[3] This practice is not merely a regulatory hurdle but a scientific necessity to build a robust data package for any new chemical entity. The workflow for cross-validating characterization results is a systematic process designed to ensure data integrity and comparability.

CrossValidationWorkflow Cross-Validation Workflow for Compound Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Primary Characterization cluster_comparison Comparative Analysis cluster_crossvalidation Cross-Validation Synthesis Synthesis of 10-Alkylphenothiazines Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS HPLC HPLC Purity (Initial Assessment) Purification->HPLC Data_Comparison Comparison of Spectral & Chromatographic Data NMR->Data_Comparison MS->Data_Comparison HPLC->Data_Comparison Interlab Inter-Laboratory Comparison (Optional) Data_Comparison->Interlab Intermethod Inter-Method Comparison (e.g., HPLC vs. UPLC) Data_Comparison->Intermethod Final_Report Comprehensive Characterization Report Interlab->Final_Report Intermethod->Final_Report

Caption: A flowchart illustrating the systematic workflow for the cross-validation of compound characterization results.

Comparative Characterization Data

A direct comparison of the key characterization data for this compound and its analogues is essential for understanding the influence of the N-alkyl chain length.

ParameterThis compound10-Ethylphenothiazine10-Methylphenothiazine
Molecular Formula C₁₈H₂₁NSC₁₄H₁₃NSC₁₃H₁₁NS
Molecular Weight 283.43 g/mol 227.32 g/mol 213.30 g/mol [4]
Appearance Off-white to pale yellow solidWhite solidWhite solid
¹H NMR (CDCl₃, δ ppm) Aromatic: ~6.8-7.2 (m, 8H), N-CH₂: ~3.9 (t), Alkyl Chain: ~0.8-1.8 (m, 11H)Aromatic: 7.12-7.16 (m, 4H), 6.86-9.92 (m, 4H), N-CH₂: 3.94 (q, J = 6.96, 2H), CH₃: 1.42 (t, J = 6.96, 3H)[5]Aromatic protons, N-CH₃
¹³C NMR (CDCl₃, δ ppm) Aromatic: ~115-145, N-CH₂: ~47, Alkyl Chain: ~14, 22, 26, 27, 31Aromatic carbons, N-CH₂, CH₃Aromatic carbons, N-CH₃
Mass Spectrum (m/z) [M]⁺ at 283, fragments from alkyl chain loss[M]⁺ at 227, loss of ethyl group[M]⁺ at 213, loss of methyl group
HPLC Purity >98%>98%>98%

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and characterization of 10-alkylphenothiazines. These methods are designed to be self-validating through the consistency of the data generated across different techniques.

Synthesis of 10-Alkylphenothiazines

The N-alkylation of phenothiazine is a well-established procedure. This protocol is adapted from literature methods for the synthesis of 10-ethylphenothiazine and can be applied to the synthesis of the hexyl and methyl analogues with appropriate modifications to the alkyl halide.[5]

Materials:

  • Phenothiazine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (Iodomethane, Bromoethane, or 1-Bromohexane)

  • Deionized water

  • Diethyl ether

  • Dichloromethane

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve phenothiazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 1 hour. The formation of the sodium salt of phenothiazine is indicated by a color change.

  • Slowly add the corresponding alkyl halide (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of the synthesized compounds.

Instrumentation:

  • Bruker Avance III 400 MHz NMR spectrometer (or equivalent)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Interpretation Rationale: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenothiazine core, typically in the range of 6.8-7.2 ppm. The methylene protons adjacent to the nitrogen (N-CH₂) will appear as a triplet around 3.9 ppm, deshielded by the nitrogen atom. The remaining protons of the hexyl chain will resonate in the upfield region (0.8-1.8 ppm). For comparison, the ¹H NMR spectrum of 10-ethylphenothiazine shows a quartet for the N-CH₂ protons and a triplet for the terminal methyl group.[5] The ¹³C NMR spectrum will provide complementary information on the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Instrumentation:

  • Agilent 6890N GC coupled to a 5973N Mass Selective Detector (for EI-MS) or a Waters SYNAPT G2-Si High Definition Mass Spectrometer (for ESI-MS).

Electron Impact (EI) MS Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Electrospray Ionization (ESI) MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 100-1000 m/z

Data Interpretation Rationale: The mass spectrum of this compound will show a prominent molecular ion peak ([M]⁺) at m/z 283. The fragmentation pattern will be characterized by the loss of alkyl fragments from the hexyl chain. The base peak is often observed due to the formation of a stable tropylium-like cation after the loss of a pentyl radical. This fragmentation pattern can be compared with that of 10-methylphenothiazine and 10-ethylphenothiazine, which will show molecular ion peaks at m/z 213 and 227, respectively, and characteristic losses of their corresponding alkyl groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A validated HPLC method is crucial for ensuring the quality of the synthesized material.

Instrumentation:

  • Agilent 1260 Infinity II HPLC system (or equivalent) with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration of approximately 0.1 mg/mL.

Method Validation Rationale: The HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The peak purity should be confirmed using the DAD to ensure that the main peak is not co-eluting with any impurities.

Cross-Validation of Analytical Results

Cross-validation ensures the consistency and reliability of the characterization data.

Intra-laboratory Cross-Validation: This involves comparing the results obtained from different analytical techniques within the same laboratory. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. The purity determined by HPLC should be in agreement with the absence of significant impurity peaks in the NMR spectra.

Inter-laboratory Cross-Validation (if required): In a drug development setting, it is often necessary to transfer an analytical method to another laboratory. Cross-validation in this context involves analyzing the same set of samples at both the originating and receiving laboratories and comparing the results. The European Medicines Agency (EMA) provides guidelines for bioanalytical method cross-validation which can be adapted for chemical entity characterization.

The workflow for this process is visually represented in the DOT graph at the beginning of this guide.

Conclusion

The comprehensive characterization of this compound and its comparison with 10-Methylphenothiazine and 10-Ethylphenothiazine provides valuable insights into the structure-property relationships within this class of compounds. By employing a suite of orthogonal analytical techniques and adhering to a rigorous cross-validation strategy, researchers can ensure the generation of high-quality, reliable data. This robust characterization is the essential first step in the journey of a new chemical entity from the laboratory to potential therapeutic applications. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists engaged in the synthesis and evaluation of novel phenothiazine derivatives.

References

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. Accessed January 26, 2026. [Link]

  • Synthesis and characterization of 3,7-di-halogenate-10H-phenothiazine. ResearchGate. Accessed January 26, 2026. [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. Accessed January 26, 2026. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed January 26, 2026. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PubMed Central. Accessed January 26, 2026. [Link]

  • Figure S3 . 1 H NMR (300 MHz) spectrum of 10-ethyl-phenothiazine ( 2c ). ResearchGate. Accessed January 26, 2026. [Link]

  • 10-Methylphenothiazine. PubChem. Accessed January 26, 2026. [Link]

  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature. The Royal Society of Chemistry. Accessed January 26, 2026. [Link]

  • Supporting Information. The Royal Society of Chemistry. Accessed January 26, 2026. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Accessed January 26, 2026. [Link]

  • 10-Ethyl-10H-phenothiazine-3-carbaldehyde. ResearchGate. Accessed January 26, 2026. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Accessed January 26, 2026. [Link]

  • 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives. ResearchGate. Accessed January 26, 2026. [Link]

  • Synthesis and Characterization of 10-Hexyl-10H-phenothiazine-3-carbaldehyde-4-phenylthiosemi-carbazone and 4-Methylbenzaldehyde-4-methylthiosemicarbazone. ResearchGate. Accessed January 26, 2026. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Accessed January 26, 2026. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Accessed January 26, 2026. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Accessed January 26, 2026. [Link]

  • Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. ResearchGate. Accessed January 26, 2026. [Link]

  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. MDPI. Accessed January 26, 2026. [Link]

  • 10H-Phenothiazine, 5,5-dioxide. PubChem. Accessed January 26, 2026. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. Accessed January 26, 2026. [Link]

  • 10H-Phenothiazine, 5-oxide. NIST WebBook. Accessed January 26, 2026. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Accessed January 26, 2026. [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. Accessed January 26, 2026. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Accessed January 26, 2026. [Link]

  • Quality Guidelines. International Council for Harmonisation. Accessed January 26, 2026. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Accessed January 26, 2026. [Link]

  • BJOC - Search Results. Beilstein Journal of Organic Chemistry. Accessed January 26, 2026. [Link]

Sources

Head-to-head comparison of different synthesis routes for 10-Hexylphenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-Hexylphenothiazine is a critical hole-transport material precursor and radical scavenger used extensively in organic electronics (OLEDs, photovoltaics) and pharmaceutical research. Its synthesis hinges on the efficient N-alkylation of the phenothiazine core.

While the transformation is a standard nucleophilic substitution (


), the choice of base, solvent, and energy source dramatically alters the yield, purity, and scalability. This guide compares three distinct synthesis routes:
  • The Classical Route (NaH/DMF): High reliability for small-scale R&D.

  • The Superbase Route (KOH/DMSO): Superior kinetics and ambient temperature operation.

  • The Intensified Route (Microwave-Assisted): Maximum throughput and energy efficiency.

Strategic Analysis of Synthesis Pathways

The synthesis of this compound proceeds via the deprotonation of the secondary amine at the 10-position of the phenothiazine ring, followed by nucleophilic attack on 1-bromohexane (or 1-iodohexane).

The Mechanistic Challenge

Phenothiazine is a weak acid (


 in DMSO). The nitrogen lone pair is involved in the aromatic 

-system, reducing its nucleophilicity. Therefore, successful alkylation requires:
  • Strong Deprotonation: Converting the neutral amine to the highly nucleophilic phenothiazinide anion.

  • Solvent Polarity: Stabilizing the transition state and dissolving the polar intermediate.

  • Electrophile Reactivity: 1-Bromohexane is standard; 1-Iodohexane reacts faster but is more expensive and light-sensitive.

Decision Matrix Workflow

The following diagram illustrates the logical flow for selecting the optimal synthesis route based on laboratory constraints and goals.

SynthesisDecision Start Start: Define Project Constraints Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical (< 1 hr)? Scale->Speed No RouteB Route B: KOH/DMSO (Superbase System) Scale->RouteB Yes (Avoid NaH safety risks) Equipment Is Microwave Reactor Available? Speed->Equipment Yes RouteA Route A: NaH/DMF (Classical Batch) Speed->RouteA No (Overnight ok) Equipment->RouteB No RouteC Route C: Microwave (Process Intensification) Equipment->RouteC Yes

Figure 1: Decision matrix for selecting the synthesis route for this compound.

Detailed Route Comparison

Route A: The Classical Standard (NaH / DMF)

This method utilizes Sodium Hydride (NaH) to irreversibly deprotonate phenothiazine in N,N-Dimethylformamide (DMF). It is the "gold standard" for small-scale synthesis due to the high basicity of the hydride anion.

  • Mechanism: Irreversible deprotonation (

    
     gas evolution) drives the equilibrium forward.
    
  • Pros: High conversion; well-understood kinetics; suitable for strictly anhydrous conditions.

  • Cons: NaH is a flammable solid (pyrophoric risk); DMF is hepatotoxic and difficult to remove (high boiling point); requires inert atmosphere (

    
    /Ar).
    
Experimental Protocol
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Deprotonation:

    • Add Phenothiazine (2.0 g, 10 mmol) and anhydrous DMF (20 mL) . Stir until dissolved.

    • Cool to 0°C in an ice bath.

    • Carefully add NaH (60% dispersion in oil, 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 30 minutes until gas evolution ceases and the solution turns dark orange/red (formation of phenothiazinide anion).

  • Alkylation:

    • Add 1-Bromohexane (1.65 g, 1.4 mL, 10 mmol) dropwise via syringe.

    • Heat the mixture to 60-80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup:

    • Quench carefully with ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane).

Route B: The "Superbase" Acceleration (KOH / DMSO)

This route exploits the "superbase" character of Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO). The DMSO highly solvates the potassium cation, leaving the hydroxide anion "naked" and extremely reactive.

  • Mechanism: Equilibrium deprotonation enhanced by specific solvation effects.

  • Pros: Operates at Room Temperature ; avoids hazardous NaH; faster reaction rates than DMF; cheaper reagents.

  • Cons: DMSO is difficult to remove; DMSO penetrates skin (carrying toxins); requires vigorous stirring (heterogeneous initially).

Experimental Protocol
  • Setup: 100 mL round-bottom flask with stir bar.

  • Reaction:

    • Add powdered KOH (2.24 g, 40 mmol) to DMSO (20 mL) . Stir vigorously for 10 mins.

    • Add Phenothiazine (2.0 g, 10 mmol) . The mixture will darken immediately.

    • Add 1-Bromohexane (1.98 g, 12 mmol) immediately after.

  • Execution:

    • Stir vigorously at Room Temperature (25°C) for 30–60 minutes.

    • Note: The reaction is often exothermic; a water bath may be used to maintain ambient temp.

  • Workup:

    • Pour the reaction mixture into crushed ice (150 g). The product often precipitates as a solid.

    • Filter the solid or extract with Dichloromethane (DCM).

    • Critical Step: Wash the organic layer thoroughly with water (5 x 50 mL) to remove all traces of DMSO.

  • Purification: Recrystallize from Methanol/Ethanol.

Route C: Process Intensification (Microwave-Assisted)

Microwave irradiation provides direct dielectric heating to the polar solvent/reagents, resulting in rapid superheating and accelerated kinetics.

  • Mechanism: Thermal effect + specific microwave effects (polarity of transition state).

  • Pros: Reaction complete in minutes ; higher yields; potential for solvent-free conditions (on silica support) or reduced solvent usage.

  • Cons: Requires specialized microwave reactor; scale-up is limited by penetration depth of microwaves.

Experimental Protocol
  • Setup: 10 mL Microwave Process Vial with a magnetic stir bar.

  • Loading:

    • Add Phenothiazine (500 mg, 2.5 mmol) .

    • Add KOH (280 mg, 5 mmol) .

    • Add 1-Bromohexane (495 mg, 3.0 mmol) .

    • Add Ethanol (2 mL) or run solvent-free by adsorbing reagents onto Silica Gel (1 g).

  • Irradiation:

    • Seal the vial.

    • Program: Dynamic Mode , Target Temp 100°C , Hold Time 5-10 minutes , High Stirring.

  • Workup:

    • Dilute with DCM (10 mL) and filter (if solid support used) or wash with water.

    • Concentrate in vacuo.

  • Purification: Flash chromatography (often not needed if conversion is quantitative).

Comparative Performance Analysis

The following table summarizes the experimental outcomes based on aggregated literature data for 10-alkylphenothiazine synthesis.

MetricRoute A: NaH / DMFRoute B: KOH / DMSORoute C: Microwave
Reaction Time 4 – 12 Hours0.5 – 1 Hour5 – 15 Minutes
Temperature 60 – 80°C20 – 25°C (RT)100 – 150°C
Typical Yield 80 – 85%90 – 95%92 – 98%
Atom Economy Moderate (NaH waste)HighHigh
Safety Profile Low (H2 gas, pyrophoric)Medium (Corrosive, DMSO transport)High (Closed vessel)
Purification Chromatography often requiredRecrystallization usually sufficientMinimal workup
Scalability Linear (Easy)Excellent (Industrial preferred)Difficult (Batch limit)

Validation & Critical Quality Attributes (CQA)

Regardless of the route chosen, the identity of this compound must be validated.

H-NMR Characterization (400 MHz, CDCl3)
  • Aromatic Region:

    
     6.8 – 7.2 ppm (m, 8H, Phenothiazine core).
    
  • N-CH2:

    
     3.8 – 3.9 ppm (t, 2H). Diagnostic peak for N-alkylation.
    
  • Alkyl Chain:

    
     1.7 – 1.8 ppm (m, 2H), 
    
    
    
    1.2 – 1.5 ppm (m, 6H).
  • Terminal Methyl:

    
     0.8 – 0.9 ppm (t, 3H).
    
Troubleshooting
  • Low Yield: Ensure reagents are dry. Water kills the phenothiazinide anion immediately.

  • Dark/Tar Products: Phenothiazine is sensitive to oxidation. Perform reactions under inert atmosphere (

    
    ) and minimize light exposure during workup.
    
  • Unreacted SM: If TLC shows starting material, add 0.1 eq of KI (Finkelstein condition) to generate the more reactive 1-iodohexane in situ.

References

  • Microwave-Assisted Synthesis of Phenothiazine Derivatives. International Journal of Molecular Sciences, 2007.[2]

  • Potassium Hydroxide/Dimethyl Sulfoxide Promoted Intramolecular Cyclization. Organic Letters, 2011.[3] (Demonstrates KOH/DMSO Superbase utility). [3]

  • Powdered KOH in DMSO: An Efficient Base for Asymmetric Cyclization. Journal of the American Chemical Society, 2008.[4]

  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 2010.

  • N-Alkylation of 2-Methoxy-10H-Phenothiazine Revisited. ChemRxiv, 2020.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Hexylphenothiazine
Reactant of Route 2
Reactant of Route 2
10-Hexylphenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.